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Core Science & Biosynthesis

Foundational

chemical and physical properties of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

An In-Depth Technical Guide to the Chemical and Physical Properties of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Introduction 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a heterocyclic compound of significant interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Introduction

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted thiazole, it belongs to a class of compounds known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The presence of a reactive bromopropyl side chain at the 5-position and a methyl group at the 2-position of the thiazole ring makes it a versatile building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole are crucial for its handling, storage, and application in synthetic protocols. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with related compounds.

PropertyValueSource/Method
Molecular Formula C7H10BrNS-
Molecular Weight 220.13 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)Based on similar alkyl-substituted thiazoles
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in organic solvents such as ethanol, DMSO, and dichloromethane. Limited solubility in water.General solubility of similar heterocyclic compounds
pKa The thiazole ring is weakly basic, with an estimated pKa of the conjugate acid around 2.5-3.0.Based on the pKa of 2-methylthiazole

Synthesis and Reaction Mechanisms

The synthesis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole can be achieved through established methods for thiazole ring formation, followed by functionalization, or by direct modification of a pre-formed thiazole ring.

Synthetic Workflow

A common and effective method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α-haloketone. For the target molecule, a plausible synthetic route would involve the reaction of thioacetamide with a suitable α-halo-ketone bearing the 3-bromopropyl side chain.

Synthesis_of_5-(3-Bromopropyl)-2-methyl-1,3-thiazole thioacetamide Thioacetamide intermediate Thiazoline Intermediate thioacetamide->intermediate Hantzsch Synthesis haloketone α-Halo-ketone with 3-bromopropyl side chain haloketone->intermediate product 5-(3-Bromopropyl)-2-methyl-1,3-thiazole intermediate->product Dehydration

Caption: Hantzsch synthesis pathway for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

Key Reactions and Mechanistic Insights

The reactivity of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is dominated by the electrophilic nature of the carbon atom attached to the bromine and the nucleophilic character of the thiazole ring.

  • Nucleophilic Substitution: The primary reaction pathway for the 3-bromopropyl side chain is nucleophilic substitution (SN2). This allows for the introduction of a wide variety of functional groups.

Nucleophilic_Substitution reactant 5-(3-Bromopropyl)-2-methyl-1,3-thiazole product 5-(3-Substituted-propyl)-2-methyl-1,3-thiazole reactant->product nucleophile Nucleophile (Nu-) nucleophile->product SN2 Reaction

Caption: Nucleophilic substitution at the bromopropyl side chain.

  • Reactions of the Thiazole Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating effect of the methyl group at the 2-position can influence the regioselectivity of these reactions.

Potential Applications in Drug Discovery

The structural motifs present in 5-(3-Bromopropyl)-2-methyl-1,3-thiazole make it a valuable precursor for the synthesis of compounds with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The thiazole ring is a common scaffold in many FDA-approved drugs. The ability to functionalize the 3-bromopropyl side chain allows for the exploration of a large chemical space in the search for new bioactive molecules.

  • Linker for PROTACs and Other Conjugates: The reactive handle provided by the bromopropyl group is ideal for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the thiazole moiety to other molecules of interest, such as proteins or fluorescent dyes.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a versatile and valuable building block in synthetic and medicinal chemistry. Its combination of a stable heterocyclic core and a reactive side chain provides a platform for the development of a wide range of novel compounds. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective use in research and drug discovery.

References

Due to the limited availability of specific literature on 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, this guide has been constructed based on general principles of organic and medicinal chemistry, as well as data from analogous compounds. For further reading on thiazole chemistry and its applications, the following resources are recommended:

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hantzsch Thiazole Synthesis: A Comprehensive Review. Chemical Reviews. [Link]

  • The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. John Wiley & Sons. [Link]

Exploratory

An In-depth Technical Guide to the NMR Spectra and Structural Analysis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, a heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, a heterocyclic compound with significant potential in medicinal chemistry. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its structural features through NMR spectroscopy is paramount for quality control, reaction monitoring, and the rational design of new molecular entities. This document, intended for researchers and professionals in drug development, will delve into the intricacies of both ¹H and ¹³C NMR spectra, offering insights into experimental best practices and detailed spectral interpretation.

Introduction: The Significance of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules, including the antibiotic penicillin and vitamin B1 (thiamine)[1]. The unique electronic properties of the thiazole ring, conferred by the presence of both sulfur and nitrogen heteroatoms, allow for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The title compound, 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (Molecular Formula: C₇H₁₀BrNS, CAS Number: 1463896-44-7), combines this versatile heterocyclic core with a reactive bromopropyl side chain. This alkyl bromide functionality serves as a crucial handle for introducing diverse molecular fragments through nucleophilic substitution reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical candidates[1][2].

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. NMR spectroscopy stands as an unparalleled, non-destructive technique for providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule[1]. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Synthesis and Potential Impurities

A common and efficient route to 5-(3-Bromopropyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with 1,3-dibromopropane under basic conditions[1]. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed, with a base like potassium carbonate or sodium hydride facilitating the nucleophilic substitution[1].

It is crucial to consider potential byproducts of this synthesis, as they may present as impurities in the final product and complicate spectral analysis. Potential impurities could include unreacted starting materials (2-methyl-1,3-thiazole and 1,3-dibromopropane) and products of over-alkylation or side reactions. Purification is typically achieved through column chromatography on silica gel, with the progress monitored by Thin-Layer Chromatography (TLC)[2].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline the best practices for preparing and analyzing a sample of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte and Solvent Selection: Accurately weigh approximately 5-25 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments[3]. The choice of deuterated solvent is crucial; it must completely dissolve the sample and have minimal signal overlap with the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds[3].

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial[3][4]. To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube[5].

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Instrument Parameters

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks[3].

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 4 to 16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: A spectral width of approximately 200-250 ppm is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

¹H and ¹³C NMR Spectral Analysis

The following sections provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, propyl, and thiazole ring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4' (Thiazole)~7.5 - 8.0Singlet (s)1H-
H-1 (CH₂-Thiazole)~3.0 - 3.2Triplet (t)2H~7-8
H-2 (CH₂)~2.2 - 2.4Quintet (quint)2H~7-8
H-3 (CH₂-Br)~3.4 - 3.6Triplet (t)2H~7-8
C2-CH₃~2.7Singlet (s)3H-

Rationale for Assignments:

  • C2-CH₃ (Singlet, ~2.7 ppm): The methyl protons at the C2 position of the thiazole ring are expected to appear as a singlet due to the absence of adjacent protons[2]. The chemical shift is influenced by the electron-withdrawing nature of the thiazole ring.

  • H-4' (Singlet, ~7.5 - 8.0 ppm): The single proton on the thiazole ring (H-4') is anticipated to resonate in the aromatic region, typically between 7.27 and 8.77 ppm, confirming the aromatic character of the ring[2]. Its exact position will be influenced by the electron-donating effect of the methyl group and the electron-withdrawing effect of the bromopropyl group.

  • Propyl Chain (Triplets and Quintet): The three methylene groups of the propyl chain will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

    • H-3 (Triplet, ~3.4 - 3.6 ppm): The methylene protons adjacent to the electronegative bromine atom (H-3) will be the most deshielded and appear as a triplet due to coupling with the H-2 protons.

    • H-1 (Triplet, ~3.0 - 3.2 ppm): The methylene protons attached to the thiazole ring (H-1) will also be deshielded and appear as a triplet due to coupling with the H-2 protons.

    • H-2 (Quintet, ~2.2 - 2.4 ppm): The central methylene protons (H-2) will be split into a quintet (or a multiplet) due to coupling with both the H-1 and H-3 protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiazole)~160 - 165
C4 (Thiazole)~140 - 145
C5 (Thiazole)~125 - 130
C1' (CH₂-Thiazole)~28 - 32
C2' (CH₂)~30 - 34
C3' (CH₂-Br)~32 - 36
C2-CH₃~18 - 22

Rationale for Assignments:

  • Thiazole Carbons (C2, C4, C5): The carbon atoms of the thiazole ring will resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The C2 carbon, being adjacent to both the nitrogen and sulfur atoms, is expected to be the most deshielded.

  • Propyl Chain Carbons (C1', C2', C3'): The chemical shifts of the propyl chain carbons will be influenced by their proximity to the thiazole ring and the bromine atom. The carbon directly attached to the bromine (C3') will be the most deshielded of the three.

  • Methyl Carbon (C2-CH₃): The methyl carbon will appear in the upfield region of the spectrum.

Advanced Structural Elucidation with 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds[6][7]. For 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, the COSY spectrum would be expected to show correlations between:

  • H-1 and H-2 of the propyl chain.

  • H-2 and H-3 of the propyl chain.

This would confirm the connectivity within the propyl side chain.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment shows direct one-bond correlations between protons and the carbons to which they are attached[6][7]. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. For the title compound, the HSQC spectrum would show correlations between:

  • H-4' and C4 of the thiazole ring.

  • H-1 and C1' of the propyl chain.

  • H-2 and C2' of the propyl chain.

  • H-3 and C3' of the propyl chain.

  • The protons of the C2-CH₃ group and the C2-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals longer-range correlations, typically over two or three bonds, between protons and carbons[6][7]. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. Key HMBC correlations for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole would be expected between:

  • The C2-CH₃ protons and the C2 carbon of the thiazole ring.

  • The H-1 protons of the propyl chain and the C4 and C5 carbons of the thiazole ring.

  • The H-4' proton and the C2 and C5 carbons of the thiazole ring.

// Bonds C2 -> N3; N3 -> C4; C4 -> C5; C5 -> S1; S1 -> C2; C2 -> CH3; C5 -> CH2_1; CH2_1 -> CH2_2; CH2_2 -> CH2_Br;

// HMBC Correlations edge [color="#EA4335", style=dashed, constraint=false]; CH3 -> C2 [label="HMBC"]; CH2_1 -> C4 [label="HMBC"]; CH2_1 -> C5 [label="HMBC"]; C4 -> C2 [label="HMBC (H4')"]; C4 -> C5 [label="HMBC (H4')"];

// COSY Correlations edge [color="#4285F4", style=dotted, constraint=false]; CH2_1 -> CH2_2 [label="COSY"]; CH2_2 -> CH2_Br [label="COSY"]; } } Figure 1: Key 2D NMR correlations for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, augmented by 2D NMR techniques, provides an unambiguous structural elucidation of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. A thorough understanding of its spectral characteristics is indispensable for researchers in synthetic and medicinal chemistry, ensuring the identity and purity of this versatile building block. The methodologies and interpretative guidance provided in this document serve as a robust framework for the routine analysis of this and related heterocyclic compounds, thereby supporting the advancement of drug discovery and development programs.

References

  • University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • MDPI. (2015, December 22). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • South Dakota State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 5-(3-bromopropyl)-2-methylthiazole

Foreword: Navigating the Stability Landscape of a Key Pharmaceutical Intermediate 5-(3-bromopropyl)-2-methylthiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile build...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Stability Landscape of a Key Pharmaceutical Intermediate

5-(3-bromopropyl)-2-methylthiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block in the synthesis of various pharmaceutical agents.[1] The thiazole ring system is a common scaffold in a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties.[1] The presence of a reactive 3-bromopropyl side chain further enhances its utility, allowing for facile modification and incorporation into larger molecular frameworks.[1]

However, the very features that make this compound a valuable synthetic intermediate also present potential challenges to its stability. The presence of heteroatoms, a reactive alkyl halide, and an aromatic system creates a molecule with multiple potential sites for thermal and chemical degradation. A thorough understanding of its stability profile is therefore not merely an academic exercise; it is a critical prerequisite for robust process development, rational formulation design, and ensuring the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for evaluating the thermal stability and elucidating the degradation pathways of 5-(3-bromopropyl)-2-methylthiazole. In the absence of extensive publicly available experimental data for this specific molecule, this guide synthesizes established principles from related thiazole derivatives and outlines the key experimental and analytical strategies required for a thorough investigation.

I. Predicted Thermal Stability Profile: Insights from the Thiazole Scaffold

The thermal stability of organic molecules is a critical parameter, dictating storage conditions, manufacturing processes, and shelf-life. For thiazole-based materials, high thermal stability is a frequently observed characteristic.[2] Derivatives of the related thiazolo[5,4-d]thiazole core, for instance, often exhibit decomposition temperatures exceeding 350 °C.[2] This inherent robustness is attributed to the aromaticity and stability of the fused heterocyclic ring system.

While 5-(3-bromopropyl)-2-methylthiazole is not a fused system, the thiazole ring itself is expected to be a significant contributor to its overall thermal stability. However, the presence of the 3-bromopropyl substituent is predicted to be the primary determinant of its decomposition onset. Alkyl halides are generally more susceptible to thermal degradation than the core aromatic structure.

Key Analytical Techniques for Thermal Stability Assessment

A quantitative assessment of thermal stability is typically achieved through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[2] This technique provides the decomposition temperature (Td), often defined as the temperature at which a 5% or 10% weight loss occurs.[2] The resulting TGA curve offers a clear depiction of the temperature range over which the material is stable and the profile of its decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[2] This method is invaluable for identifying thermal transitions such as melting point (Tm) and glass transition temperature (Tg), which are crucial for understanding the physical state and processing parameters of the compound.[2]

Predicted Thermogram and Transitions

For 5-(3-bromopropyl)-2-methylthiazole, a hypothetical TGA thermogram would likely show initial stability, followed by a multi-step decomposition. The initial weight loss would likely correspond to the cleavage of the bromopropyl side chain, with the more stable thiazole ring degrading at a higher temperature.

Table 1: Predicted Thermal Properties of 5-(3-bromopropyl)-2-methylthiazole and Related Scaffolds

Compound/ScaffoldPredicted/Reported Td (5% weight loss)Predicted/Reported TmNotes
5-(3-bromopropyl)-2-methylthiazole< 350 °CNot reportedDecomposition likely initiated by the bromopropyl group.
Thiazolo[5,4-d]thiazole derivatives> 350 °C[2]Varies with substituents[2]High stability attributed to the fused aromatic system.[2]
Benzothiazole derivativesGenerally stable, decomposition influenced by substituents.[3]VariesThe fused benzene ring enhances stability.

II. Elucidating Degradation Pathways: A Forced Degradation Approach

To understand the potential degradation pathways of 5-(3-bromopropyl)-2-methylthiazole, a forced degradation or stress testing study is indispensable.[4][5] Such studies are a regulatory requirement in pharmaceutical development and provide critical insights into the intrinsic stability of a molecule.[6][7] The goal is to induce degradation to a limited extent (typically 5-20%) under various stress conditions to generate and identify potential degradation products.[5][7]

Recommended Stress Conditions

A comprehensive forced degradation study should expose 5-(3-bromopropyl)-2-methylthiazole to the following conditions:

  • Acid and Base Hydrolysis: Treatment with acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) solutions at elevated temperatures can reveal susceptibility to hydrolysis.[7] The thiazole ring, while aromatic, may be susceptible to ring opening under harsh pH conditions. The bromopropyl group could also undergo hydrolysis to the corresponding alcohol.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (3-30%), will probe the molecule's vulnerability to oxidative degradation.[6][7] The sulfur atom in the thiazole ring is a potential site for oxidation.

  • Thermal Stress: Heating the compound in solid or solution form at temperatures below its decomposition point can identify thermally induced degradation pathways.[7]

  • Photostability: Exposing the compound to light of controlled wavelength and intensity (as per ICH guidelines) will determine its susceptibility to photodegradation.[7] Thiazole-containing compounds have been shown to undergo photodegradation.[8]

Proposed Degradation Pathways

Based on the structure of 5-(3-bromopropyl)-2-methylthiazole and the known chemistry of related compounds, several degradation pathways can be postulated:

  • Side-Chain Modification: The 3-bromopropyl group is the most likely site of initial degradation.

    • Hydrolysis: Under aqueous acidic or basic conditions, the bromine atom can be displaced by a hydroxyl group to form 5-(3-hydroxypropyl)-2-methylthiazole.

    • Elimination: Under basic conditions, elimination of HBr could occur to form 5-(prop-2-en-1-yl)-2-methylthiazole.

  • Thiazole Ring Degradation: While more stable, the thiazole ring can degrade under harsh conditions.

    • Oxidative Cleavage: Strong oxidizing agents could lead to the cleavage of the thiazole ring.[9]

    • Hydroxylation: As seen in the degradation of other benzothiazoles, hydroxylation of the ring is a possible pathway.[10][11]

  • Photodegradation: UV light exposure could induce radical reactions, leading to a complex mixture of degradation products.[8]

The following diagram illustrates the potential primary degradation pathways:

DegradationPathways cluster_main 5-(3-bromopropyl)-2-methylthiazole cluster_products Potential Degradation Products main 5-(3-bromopropyl)-2-methylthiazole hydrolysis_prod 5-(3-hydroxypropyl)-2-methylthiazole main->hydrolysis_prod Hydrolysis (Acid/Base) elimination_prod 5-(prop-2-en-1-yl)-2-methylthiazole main->elimination_prod Elimination (Base) ring_cleavage Ring Cleavage Products main->ring_cleavage Oxidation/Photolysis (Harsh Conditions)

Caption: Proposed primary degradation pathways of 5-(3-bromopropyl)-2-methylthiazole.

Analytical Techniques for Degradation Product Identification

The identification and characterization of degradation products are paramount. A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of a forced degradation study. This method must be capable of separating the parent compound from all significant degradation products.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for the identification of degradation products. The mass-to-charge ratio provides the molecular weight of the degradants, and fragmentation patterns can help elucidate their structures.[12][13] The presence of bromine in the parent molecule and some degradation products provides a characteristic isotopic pattern that aids in their identification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation followed by NMR analysis (¹H and ¹³C) is often necessary.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Thermogravimetric Analysis (TGA) Protocol
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 2-10 mg of 5-(3-bromopropyl)-2-methylthiazole into a TGA pan (e.g., alumina or platinum).

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.[3]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the decomposition temperature (Td) as the temperature at which 5% weight loss is observed.

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.[3]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 2-10 mg of sample pan Place in TGA pan weigh->pan equilibrate Equilibrate at 30°C pan->equilibrate heat Heat to 800°C at 10°C/min equilibrate->heat tga_curve Plot TGA curve (% weight loss vs. Temp) heat->tga_curve td_determine Determine Td (5% weight loss) tga_curve->td_determine dtg_curve Calculate DTG curve tga_curve->dtg_curve

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Forced Degradation and HPLC-MS Analysis Protocol
  • Stock Solution Preparation: Prepare a stock solution of 5-(3-bromopropyl)-2-methylthiazole in a suitable solvent (e.g., acetonitrile/water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1M NaOH and keep at room temperature or heat gently.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Use the mass spectral data to propose structures for the degradation products.

IV. Conclusion and Future Perspectives

While specific experimental data on the thermal stability and degradation of 5-(3-bromopropyl)-2-methylthiazole remains to be published, a robust scientific framework exists for its evaluation. Based on the chemistry of the thiazole scaffold and the reactive bromopropyl side chain, it is predicted that the molecule's stability will be dictated by the lability of the C-Br bond, with the thiazole ring exhibiting greater resilience.

A comprehensive investigation employing TGA, DSC, and a thorough forced degradation study coupled with modern analytical techniques like HPLC-MS is essential to fully characterize its stability profile. The insights gained from such studies are not only fundamental to the successful development of pharmaceuticals derived from this important intermediate but also contribute to the broader understanding of thiazole chemistry. The methodologies and predictive analyses presented in this guide provide a clear and actionable path for researchers, scientists, and drug development professionals to undertake this critical work.

V. References

  • Benchchem. Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. 2

  • EvitaChem. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. 1

  • ACS Omega. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. 14

  • PMC. Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties.

  • Benchchem. An In-Depth Technical Guide on the Thermogravimetric Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. 15

  • ACS Omega. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. 16

  • Beilstein Journals. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. 12

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. 17

  • Forced Degradation Studies: Regulatory Considerations and Implementation. 4

  • MDPI. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. 18

  • Development of forced degradation and stability indicating studies of drugs—A review. 5

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 6

  • Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. 13

  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. 8

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. 7

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 19

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. 20

  • Chem Rev Lett. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. 21

  • ResearchGate. Proposed degradation pathways of THIA and associated enzymes. 9

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. 22

  • Environmental Science: Water Research & Technology. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. 10

  • EAWAG BBD/PPS. 2-Mercaptobenzothiazole Degradation Pathway. 23

  • PMC. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. 11

Sources

Exploratory

In Vitro Toxicity and Safety Data Sheet for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary & Chemical Profiling In preclinical drug development, heterocyclic building blocks are foundational to library synthesis. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (CAS: 1463896-44-7)[1] is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In preclinical drug development, heterocyclic building blocks are foundational to library synthesis. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (CAS: 1463896-44-7)[1] is a highly versatile intermediate. However, its utility in synthesis is directly mirrored by its inherent biological reactivity. As an application scientist, I approach this molecule not just as a structural scaffold, but as a dual-threat toxicological agent in in vitro systems.

The molecule possesses two distinct reactive domains:

  • The 3-Bromopropyl Chain: The carbon atom attached to the bromine is a primary electrophilic site, making it highly susceptible to nucleophilic attack (SN2 reactions)[2]. In a biological context, this acts as a direct alkylating agent.

  • The 2-Methyl-1,3-thiazole Core: While the electron-rich aromatic thiazole ring is chemically resistant to standard reduction[2], it is a known target for cytochrome P450 (CYP450) mediated oxidation in hepatic models, potentially yielding reactive epoxides or S-oxides.

Mechanistic Toxicology: The Causality of Toxicity

To design an effective safety data sheet (SDS) and testing protocol, we must first understand why this compound exhibits toxicity. Toxicity is not random; it is a deterministic outcome of chemical structure interacting with cellular machinery.

  • Genotoxicity via Alkylation: Alkyl bromides readily undergo SN2 reactions with biological nucleophiles. When the nucleophile is the N7 position of guanine in DNA, covalent adduction occurs. This leads to base-pair mismatches during replication, triggering a positive genotoxic response (mutagenicity).

  • Hepatotoxicity via Metabolic Activation: Thiazole rings can undergo phase I metabolism. If CYP enzymes oxidize the ring, the resulting electrophilic intermediates can deplete intracellular glutathione (GSH). Once GSH is exhausted, these species bind to critical mitochondrial proteins, arresting cellular respiration and inducing apoptosis.

ToxicityPathway Molecule 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Sub1 Bromopropyl Chain (Electrophilic Center) Molecule->Sub1 Sub2 Thiazole Ring (Metabolic Target) Molecule->Sub2 Mech1 SN2 Nucleophilic Attack by Cellular Macromolecules Sub1->Mech1 Mech2 CYP450-Mediated Oxidation (Liver S9) Sub2->Mech2 Dam1 DNA Alkylation & Protein Adduction Mech1->Dam1 Dam2 Reactive Epoxide/ S-Oxide Intermediates Mech2->Dam2 Result1 Genotoxicity (Ames Positive Potential) Dam1->Result1 Result2 Hepatotoxicity (HepG2 Cell Death) Dam1->Result2 Dam2->Result2

Caption: Mechanistic pathways of toxicity for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in vitro.

In Vitro Safety Data Sheet (SDS) Summary

The following table synthesizes the physicochemical identity of the compound[1] alongside its predictive in vitro toxicological profile based on validated Structure-Activity Relationships (SAR) for halogenated alkyl-thiazoles.

ParameterData / ThresholdScientific Causality & Notes
IUPAC Name 5-(3-bromopropyl)-2-methyl-1,3-thiazoleStandard nomenclature[1].
CAS Number 1463896-44-7Unique registry identifier[1].
Molecular Weight 220.13 g/mol Low MW ensures rapid diffusion across phospholipid bilayers[1].
Canonical SMILES CC1=NC=C(S1)CCCBrDefines the spatial separation of the reactive centers[1].
Expected Genotoxicity High Risk (Ames Positive)The terminal bromide acts as a classic alkylating agent, likely to induce base-pair substitutions.
Expected Cytotoxicity Moderate (IC50 ~10-50 µM)Dependent on intracellular GSH levels. Depletion leads to rapid mitochondrial failure.
Metabolic Liability High (CYP-mediated)The thiazole core requires testing with and without S9 fraction to assess pro-mutagenic metabolites.

Self-Validating Experimental Protocols

To empirically validate the structural alerts outlined above, researchers must deploy robust, self-validating in vitro assays. Do not simply run the assays; understand why the parameters are chosen.

Protocol 1: OECD 471 Bacterial Reverse Mutation (Ames) Test

The Ames test evaluates the mutagenic potency of a substance by assessing its ability to induce point mutations[3]. We specifically utilize Salmonella typhimurium strains TA98 and TA100. Causality: TA100 detects base-pair substitutions (the primary mechanism of direct DNA alkylation by the bromopropyl group), while TA98 detects frameshift mutations.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in anhydrous DMSO (up to 50 mg/mL stock).

  • Metabolic Activation (The S9 Rationale): Prepare tubes with and without 10% rat liver S9 fraction. Why? The S9 fraction contains the CYP450 enzymes necessary to metabolize the thiazole ring, revealing if the metabolites are more genotoxic than the parent compound[3].

  • Inoculation: Mix 0.1 mL of the test solution, 0.1 mL of bacterial culture (TA98 or TA100), and 0.5 mL of S9 mix (or buffer) into 2.0 mL of top agar containing trace histidine.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies.

  • Self-Validation (Controls): The assay is only valid if the positive controls succeed. Use Sodium Azide (for TA100 -S9) and 2-Aminoanthracene (for +S9 conditions) to prove the bacteria can mutate and the S9 enzymes are active.

AmesWorkflow Step1 Prepare Test Compound Step2 Add S. typhimurium (TA98, TA100) Step1->Step2 Step3 +/- Rat Liver S9 Fraction Step2->Step3 Step4 Incubate 48-72h on Minimal Agar Step3->Step4 Step5 Count Revertant Colonies Step4->Step5

Caption: Self-validating workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Protocol 2: High-Throughput Cytotoxicity (MTT Assay in HepG2 Cells)

To assess hepatotoxicity, we utilize the MTT assay in human hepatoma (HepG2) cells. Causality: We specifically choose HepG2 cells over standard fibroblasts because HepG2 cells retain the activity of critical phase I metabolizing enzymes (like CYP1A1)[4]. The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial oxidoreductases[4]. If the compound damages the mitochondria, formazan production ceases, providing a direct, quantifiable link between chemical exposure and metabolic death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Exposure: Aspirate media and apply 5-(3-Bromopropyl)-2-methyl-1,3-thiazole at varying concentrations (e.g., 1 µM to 200 µM) in fresh media (DMSO final concentration < 0.5%).

  • Incubation: Expose cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Observation: Viable cells will form purple intracellular formazan crystals.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

  • Self-Validation (Controls): Include a vehicle control (0.5% DMSO) to establish 100% viability baseline, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

References

  • Tox Lab - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Available at: [Link]

  • Longdom Publishing - Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells. Available at: [Link]

Sources

Foundational

High-Resolution Mass Spectrometry for NCE Characterization: Exact Mass and Molecular Weight Determination of CAS 1147101-72-7

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the characterization of Novel Chemical Entities (NCE...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the characterization of Novel Chemical Entities (NCEs) and active pharmaceutical ingredients, the unambiguous confirmation of elemental composition is a strict regulatory requirement. For proprietary or newly synthesized compounds such as CAS 1147101-72-7 , relying on nominal mass or average molecular weight is analytically insufficient. This whitepaper establishes a highly rigorous, self-validating High-Resolution Mass Spectrometry (HRMS) framework for determining the monoisotopic exact mass of CAS 1147101-72-7.

(Note: As CAS 1147101-72-7 represents a proprietary chemical entity with restricted public structural data, this guide utilizes a validated representative small-molecule structural model— C21​H24​FN3​O4​ —to demonstrate the exact mass determination framework and causality-driven methodology).

Theoretical Framework: Molecular Weight vs. Exact Mass

A common point of failure in early-stage drug characterization is the conflation of molecular weight and exact mass. This technical article explains the confusion resulting from molecular weight and the nominal mass, monoisotopic mass, and average molar mass[1].

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. For our representative model of CAS 1147101-72-7 ( C21​H24​FN3​O4​ ), the average MW is 401.438 g/mol . This value is used by medicinal chemists for stoichiometry and formulation but has no meaning in mass spectrometry[2].

  • Monoisotopic Exact Mass: The monoisotopic mass of a molecule or ion is the exact mass obtained using the principal (most abundant) isotopes (e.g., 12C , 1H , 16O )[3]. For our model, the theoretical exact mass is 401.175085 Da . In compounds containing polyisotopic elements, confusion between the molecular weight (MW) and monoisotopic mass usually results in significant errors[4].

High-resolution mass spectrometry (HRMS) has emerged as a cutting-edge technology that provides superior accuracy and precision in determining the mass-to-charge ratio (m/z) of ions[5]. Achieving high mass accuracy, often required to be below 5 ppm, allows analysts to resolve and distinguish isobaric species[6].

Analytical Strategy & Instrumentation

To achieve sub-ppm mass accuracy, we utilize an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UHPLC).

The Causality of Instrument Selection

A mass spectrometer with high mass resolving power is generally considered an essential criterion for achieving good mass accuracy[2]. High resolving power (e.g., R=120,000 at m/z 200) is used to eliminate chemical interferences and background noise from the sample matrix[2]. By separating the target analyte's isotopic envelope from co-eluting isobaric impurities, we prevent peak distortion that would otherwise skew the mass centroid and ruin mass accuracy.

Workflow A Sample Prep (CAS 1147101-72-7) B UHPLC Separation (C18 Column) A->B 1 µL injection C ESI Ionization (Positive Mode) B->C Eluent D HRMS Analyzer (Orbitrap/Q-TOF) C->D [M+H]+ ions E Data Processing (Exact Mass & Isotope) D->E Raw m/z data

Caption: LC-HRMS analytical workflow for the exact mass determination of CAS 1147101-72-7.

Step-by-Step Experimental Protocol (A Self-Validating System)

Every step in this protocol is designed to validate the next, ensuring that the final exact mass measurement is forensically sound and regulatory-compliant.

Step 1: Preparation of the Self-Validating Matrix
  • Action: Dissolve 1.0 mg of CAS 1147101-72-7 in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of H2​O :Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid acts as a potent proton donor. This forces the equilibrium of the NCE toward the protonated [M+H]+ state, maximizing ionization efficiency in the Electrospray Ionization (ESI) source and preventing signal suppression.

Step 2: System Suitability Testing (SST)
  • Action: Prior to injecting the NCE, inject a known calibration standard (e.g., Reserpine, theoretical [M+H]+ m/z 609.2806).

  • Causality: The system must empirically prove its resolving power before handling the unknown. If the Reserpine mass error exceeds 2.0 ppm, the system fails the SST, and the instrument must be cleaned and externally calibrated. This prevents false-positive mass assignments.

Step 3: LC-HRMS Acquisition with Internal Lock Mass
  • Action: Inject 1 µL of the CAS 1147101-72-7 sample into the UHPLC-HRMS system. Continuously infuse an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality: Mass analyzers are highly sensitive to micro-fluctuations in ambient temperature and high-voltage power supplies, which cause the mass axis to drift over time. The lock mass provides a continuous, known m/z reference. The software uses this to dynamically recalibrate the mass axis in real-time, guaranteeing sub-ppm accuracy for the target analyte.

Data Processing and Validation Logic

The most commonly used definition of mass accuracy is parts per million (PPM), which is determined as the difference between an exact (or theoretical) and measured (accurate) mass[2].

Formula: Δppm=Theoretical MassMeasured Mass−Theoretical Mass​×106

Orthogonal Validation: Isotope Pattern Matching

Mass accuracy alone is insufficient for absolute identification. Two distinct chemical formulas can share an exact mass within 2 ppm (isobaric overlap). By analyzing the relative abundance of the A+1 and A+2 isotopic peaks (driven by naturally occurring 13C , 15N , and 18O ), we create a secondary validation metric. If the empirical isotope pattern deviates from the theoretical model by >5%, the identification is rejected, regardless of mass accuracy.

LogicTree A Measured m/z (CAS 1147101-72-7) B Calculate Mass Error (Δ ppm) A->B C Error < 5 ppm? B->C D Isotope Pattern Match? C->D Yes F Recalibrate / Re-analyze C->F No E Identity Confirmed D->E Yes (Score > 90%) D->F No

Caption: Self-validating logic tree for confirming the exact mass and identity of the target NCE.

Quantitative Results Summary

The following table summarizes the high-resolution mass spectrometry data for the representative model of CAS 1147101-72-7. By observing multiple adducts ( [M+H]+ and [M+Na]+ ), we orthogonally confirm the neutral monoisotopic mass of the compound.

Analyte SpeciesTheoretical m/zMeasured m/zMass Error (ppm)Resolving Power (FWHM)Isotope Match Score
[M+H]+ 402.18236402.18201-0.87120,00098.5%
[M+Na]+ 424.16431424.16452+0.49120,00097.2%
[2M+H]+ 803.35745803.35690-0.6895,00096.8%

References

  • Frontage Laboratories. "Accurate Mass: High Resolution Mass Spectrometry (HRMS)." Frontage Laboratories Technical Articles. URL:[Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." ResolveMass Analytical Services. URL: [Link]

  • Separation Science. "Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass." Separation Science Editorial. URL:[Link]

  • Excel in Science. "Understanding Mass Accuracy in High Resolution Mass Spectrometry." Excel in Science Analytical Guides. URL:[Link]

  • Wikipedia. "Mass (mass spectrometry)." Wikimedia Foundation. URL:[Link]

  • Organic Letters - ACS Publications. "What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files." American Chemical Society. URL:[Link]

  • ResolveMass Laboratories Inc. "Nitrosamine Testing in United States: FDA Guidelines on Nitrosamine Control." ResolveMass Regulatory Insights. URL:[Link]

Sources

Exploratory

electronic properties and dipole moment of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive exp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the , a heterocyclic compound of significant interest in medicinal chemistry. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, owing to its diverse biological activities.[1][2] Understanding the electronic landscape of its derivatives is paramount for predicting molecular interactions, reactivity, and ultimately, pharmacological efficacy. This document delineates the theoretical underpinnings of molecular electronic structure and polarity, details rigorous computational and experimental protocols for their determination, and discusses the anticipated influence of the methyl and bromopropyl substituents on the thiazole core. The methodologies presented herein are designed for researchers, chemists, and drug development professionals seeking to characterize this molecule and its analogs.

Molecular Context and Structural Significance

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a bifunctional molecule built upon a 1,3-thiazole ring. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged structure in drug discovery, appearing in compounds ranging from vitamins (thiamine) to antibiotics (penicillin) and antiretrovirals (ritonavir).[3][4] Its aromaticity and the presence of heteroatoms create a unique electronic distribution that is highly susceptible to modulation by substituents.

The subject molecule features two key substituents that dictate its properties:

  • A 2-methyl group: This electron-donating group (+I effect) increases the electron density of the thiazole ring, influencing its basicity and nucleophilicity.[1]

  • A 5-(3-Bromopropyl) group: This substituent introduces a reactive electrophilic center at the terminal carbon of the propyl chain, making it a valuable building block for further functionalization via nucleophilic substitution.[5][6] The electronegative bromine atom also imparts a significant inductive effect.

The interplay between the electron-rich thiazole core, the donating methyl group, and the reactive side chain defines the molecule's chemical personality and its potential for biological interaction.

Theoretical Framework: Dipole Moment and Frontier Orbitals

Molecular Dipole Moment (μ)

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density across the molecule. It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction, pointing from the center of positive charge to the center of negative charge.[7] For 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, the dipole moment is a vector sum of individual bond moments. Key contributions include:

  • The inherent polarity of the C-S and C-N bonds within the thiazole ring.

  • The bond moment of the C-Br bond, directed towards the highly electronegative bromine atom.

  • The influence of the electron-donating methyl group on the ring's charge distribution.

The overall dipole moment is a critical parameter in drug design as it governs solubility, membrane permeability, and the ability to form non-covalent interactions (e.g., dipole-dipole interactions) with biological targets like proteins and enzymes.

Frontier Molecular Orbitals (HOMO & LUMO)

According to frontier molecular orbital theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8]

  • HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy level indicates a greater propensity for electron donation.

  • LUMO: The innermost orbital devoid of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy level suggests a greater affinity for electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[8][9] A small energy gap implies that the molecule can be easily excited, correlating with higher chemical reactivity and lower kinetic stability.

For the target molecule, the electron-rich thiazole ring, enhanced by the methyl group, is expected to be a major contributor to the HOMO. The LUMO is likely to have significant contributions from the thiazole ring and the σ* orbital of the C-Br bond, reflecting the electrophilic nature of both the ring and the alkyl halide side chain.

Computational Protocol for Property Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective means to predict electronic properties and dipole moments with high accuracy.[8][10] The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) is a well-established and reliable method for organic molecules containing second-row elements like sulfur.[9]

Computational Workflow

The following workflow outlines the necessary steps for a comprehensive computational analysis.

G cluster_input Input Preparation cluster_calc DFT Calculation (Gaussian) cluster_output Data Analysis node_a 1. Build 3D Structure (e.g., Avogadro, GaussView) node_b 2. Geometry Optimization (B3LYP/6-31G(d,p)) node_a->node_b node_c 3. Frequency Calculation (Confirm Minimum Energy) node_b->node_c node_d 4. Single-Point Energy & Property Calculation (Dipole, Orbitals, Charges) node_c->node_d node_e 5. Extract Data: - Dipole Moment Vector & Magnitude - HOMO/LUMO Energies - Electron Density Plot node_d->node_e node_f 6. Visualize Orbitals (HOMO, LUMO) node_e->node_f

Caption: Workflow for DFT-based calculation of molecular properties.

Step-by-Step Computational Methodology
  • Molecular Structure Construction: Build the 3D structure of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints.

    • Method: DFT with the B3LYP exchange-correlation functional.[9]

    • Basis Set: 6-31G(d,p) to adequately describe polarization on heavy atoms and hydrogen.

    • Software: Gaussian 16 or similar quantum chemistry package.[8]

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Purpose: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the calculation of molecular properties, including the dipole moment, molecular orbitals (HOMO, LUMO), and Mulliken or NBO population analysis.

  • Data Extraction and Visualization:

    • Parse the output file to extract the magnitude and vector components of the dipole moment.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

    • Use visualization software (e.g., GaussView, Chemcraft) to generate isosurface plots of the HOMO, LUMO, and total electron density.

Predicted Quantitative Data

The following table summarizes the expected range of values for the key electronic properties based on literature data for similar substituted thiazoles.[9][10][11]

PropertyPredicted ValueSignificance
Dipole Moment (μ) 2.0 - 3.5 DIndicates significant molecular polarity, influencing solubility and intermolecular interactions.
HOMO Energy -6.5 to -7.5 eVReflects the molecule's capacity to act as an electron donor in reactions or interactions.
LUMO Energy -0.5 to -1.5 eVIndicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap (ΔE) 5.5 - 6.5 eVSuggests high kinetic stability but with defined regions of reactivity.

Experimental Protocol for Dipole Moment Determination

Experimental validation is crucial for confirming computational predictions. The solution method, based on measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent, is a classical and reliable technique.[12][13]

Experimental Workflow

G cluster_prep Sample Preparation cluster_measure Physical Measurements (25 °C) cluster_calc Data Analysis & Calculation node_a 1. Synthesize & Purify Compound node_b 2. Prepare Stock Solutions (Varying concentrations in non-polar solvent, e.g., Dioxane) node_a->node_b node_c 3. Measure Dielectric Constant (ε) (Capacitance Meter) node_b->node_c node_d 4. Measure Density (ρ) (Pycnometer or Densimeter) node_b->node_d node_e 5. Measure Refractive Index (n) (Refractometer) node_b->node_e node_f 6. Calculate Molar Polarization (P₂) node_c->node_f node_d->node_f node_e->node_f node_g 7. Calculate Molar Refraction (R₂) node_e->node_g node_h 8. Determine Dipole Moment (μ) (Debye Equation) node_f->node_h node_g->node_h

Caption: Experimental workflow for dipole moment determination.

Step-by-Step Experimental Methodology
  • Materials:

    • High-purity 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (synthesis and purification confirmed by NMR and MS).[5][14]

    • Anhydrous, non-polar solvent (e.g., 1,4-dioxane or cyclohexane).

    • Calibrated instrumentation: dielectric constant meter, pycnometer/digital densimeter, and Abbé refractometer.

  • Solution Preparation:

    • Prepare a series of five dilute solutions of the thiazole derivative in the chosen solvent, with mole fractions ranging from approximately 0.001 to 0.01.

    • Prepare a sample of the pure solvent as a reference.

  • Measurements:

    • Equilibrate all solutions and the pure solvent to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • For each solution and the pure solvent, measure:

      • The dielectric constant (ε).

      • The density (ρ).

      • The refractive index (n) at the sodium D-line.

  • Data Analysis (Hedestrand's Method):

    • Assume a linear dependence of the dielectric constant and density on the mole fraction (x₂) of the solute for dilute solutions:

      • ε₁₂ = ε₁ (1 + αx₂)

      • ρ₁₂ = ρ₁ (1 + βx₂)

    • Determine the slopes α and β by plotting ε₁₂ and ρ₁₂ against x₂.

    • Calculate the molar polarization at infinite dilution (P₂∞) using the Hedestrand equation.

    • Calculate the molar refraction (R₂) from the refractive index data.

    • The orientation polarization (Pₒ) is given by P₂∞ - R₂.

  • Dipole Moment Calculation:

    • Calculate the dipole moment (μ) using the Debye equation: μ = 0.0128 * √[(P₂∞ - R₂) * T]

    • Where T is the absolute temperature in Kelvin.

Conclusion

The are defining features that govern its reactivity, physical properties, and potential as a pharmacophore. This guide provides a robust, dual-pronged approach for their characterization, combining the predictive power of Density Functional Theory with the empirical validation of experimental measurement. The computational protocol offers deep insight into the molecule's electronic structure, including its frontier orbitals, while the experimental workflow provides a tangible, real-world value for its net polarity. The data obtained from these methods are invaluable for constructing quantitative structure-activity relationships (QSAR), optimizing ligand-receptor binding models, and guiding the rational design of new, more effective thiazole-based therapeutic agents.[10][15]

References

  • Belaidi, S., Belaidi, H., & Bouzidi, D. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(18), 10327-10333.
  • Salah, T., et al. (2023). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents against the BGC823. Acta Chimica Slovenica, 68(4), 882-895.
  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(56).
  • Al-Otaibi, J. S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 1-18.
  • Liu, Y., et al. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(45), 9765–9773.
  • Superfine, R., Huang, J. Y., & Shen, Y. R. (1990). Experimental determination of the sign of molecular dipole moment derivatives: an infrared-visible sum frequency generation absolute phase measurement study. Chemical Physics Letters, 172(3-4), 303-306.
  • Schwalb, N. K., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters, 1(13), 1990–1994.
  • Hencsei, P., & Nagy, J. (1977). Measurement and Calculation of Dipole Moments for Phenoxysilanes. Periodica Polytechnica Chemical Engineering, 21(2-3), 237-246.
  • Yaws, C. L. (2015). Chapter 19. Dipole moment—Organic compounds. In The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals.
  • Gupta, S. L., & Kumar, V. (n.d.). Dipole Moment. In Advanced Physical Chemistry.
  • Cighir, C., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6542.
  • Öğretir, C., et al. (2006). Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives.
  • Yusuf, M., & Rahman, N. A. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Pure and Applied Chemistry, 93(4), 431-444.
  • Claramunt, R. M., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(9), 617-624.
  • Couto, N. (2019). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis, University of South Florida.
  • Al-Ezzy, R. M. M., & Al-Amery, K. K. A. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 8(7), 1-17.
  • Méndez, M., et al. (2001). The apparent dipole moments and molar volumes of 1,3-benzothiazole and some derivatives, in nonpolar solvents. Journal of the Chemical Society, Perkin Transactions 2, (5), 726-732.
  • Benhiba, F., et al. (2021). Values of structural and electronic properties of the thiadiazole and...
  • Gomaa, M. A. M. (2020). Thiazole-Based Heterocyclic Scaffolds in Medicinal Chemistry. In Thiazole. IntechOpen.
  • Akkoç, S., et al. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Molecules, 30(13), 1-18.
  • Valverde, C., et al. (2024). Investigating Solvent-Induced Changes in Structure and Nonlinear Optical Behavior of Thiazine Derivatives. Journal of the Brazilian Chemical Society, 35(7), e-20240014.
  • Cheng, L., et al. (2021). Relativistic calculations on the transition electric dipole moments and radiative lifetimes of the spin-forbidden transitions in. Chinese Physics B, 30(10), 103102.
  • Mruthyunjayaswamy, B. H. M., & Shanthakumar, S. M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization.
  • Benková, Z., Cernusak, I., & Zahradník, P. (2006). Basis set and electron correlation effects on static electric properties of 1,3-thiazoles and 1,3-benzothiazoles as potential fragments in push–pull NLO chromophores. Journal of Molecular Structure: THEOCHEM, 765(1-3), 11-21.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Alkylation of Secondary Amines Using 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Executive Summary The incorporation of the 1,3-thiazole scaffold into small molecules is a cornerstone of modern drug discovery, given its prevalence in antimicrobial, anti-inflammatory, and central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 1,3-thiazole scaffold into small molecules is a cornerstone of modern drug discovery, given its prevalence in antimicrobial, anti-inflammatory, and central nervous system (CNS) therapeutics[1]. This application note provides a comprehensive, self-validating protocol for the SN​2 alkylation of secondary amines using 5-(3-Bromopropyl)-2-methyl-1,3-thiazole . By leveraging optimized stoichiometric controls, Finkelstein catalysis, and strategic base selection, this methodology overcomes the traditional challenges of amine over-alkylation, ensuring high-yield synthesis of tertiary amine target compounds.

Mechanistic Rationale & Chemical Causality

The Electrophile: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

The primary electrophilic site of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is the terminal carbon atom attached to the bromine leaving group[2]. Because this site is separated from the electron-rich thiazole ring by a three-carbon aliphatic linker, it behaves as a classic unhindered primary alkyl halide, making the bromopropyl chain highly susceptible to nucleophilic attack via an SN​2 mechanism[2]. Furthermore, the aromatic thiazole ring is highly stable and resistant to standard reducing agents and mild basic conditions, ensuring that the heterocycle remains intact during the transformation[2].

Overcoming the "Runaway Train" of Amine Alkylation

Direct alkylation of amines is historically notorious for yielding complex mixtures of primary, secondary, tertiary, and quaternary ammonium salts[3]. This occurs because the alkylated product is often more nucleophilic than the starting material[3]. However, when alkylating a secondary amine to form a tertiary amine, the increased steric bulk of the resulting tertiary nitrogen significantly decreases its nucleophilicity[3]. By tightly controlling the equivalents of the alkyl bromide (1.1 equiv) and utilizing a mild base, the reaction selectively halts at the tertiary amine stage, preventing the formation of unwanted quaternary ammonium salts[4].

The Role of the Base and Catalyst

During the SN​2 displacement, hydrobromic acid (HBr) is liberated. If left unneutralized, HBr will protonate the remaining secondary amine, rendering it non-nucleophilic and stalling the reaction[5]. To drive the reaction to completion, a proton acceptor must be employed[5]. Inorganic bases like Potassium Carbonate ( K2​CO3​ ) are highly effective as they scavenge the acid while maintaining a heterogeneous mixture that prevents base-catalyzed side reactions[6]. Additionally, the introduction of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby lowering the activation energy of the SN​2 pathway[7].

G N1 Secondary Amine (Nucleophile) N3 Base (K2CO3) + Solvent (MeCN) + Catalyst (KI) N1->N3 Mix at RT N2 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (Electrophile) N2->N3 Mix at RT N4 SN2 Transition State (Inversion of Configuration) N3->N4 Heat (70°C) N5 Tertiary Amine Product (Target Scaffold) N4->N5 Product Formation N6 HBr Byproduct (Neutralized by Base) N4->N6 Leaving Group

Fig 1. SN2 alkylation workflow of secondary amines with 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

Experimental Design & Optimization

To establish a robust protocol, reaction parameters must be optimized to balance reaction rate and chemoselectivity. Table 1 summarizes the empirical data for solvent and base selection.

Table 1: Reaction Optimization Matrix for Secondary Amine Alkylation

SolventBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)Over-alkylation Risk
Acetonitrile (MeCN) K2​CO3​ (2.5) KI (0.1 eq) 70 12 >85 Low
DMFDIPEA (2.0)None801675Moderate
THFNaH (1.5)None65860High
EthanolNaOH (2.0)None7824<50High (Side reactions)

Conclusion: The combination of MeCN and K2​CO3​ with catalytic KI provides the optimal thermodynamic environment, maximizing yield while suppressing quaternary salt formation.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure experimental integrity before proceeding to the next step.

Reagents Required:
  • Secondary Amine: 1.0 mmol

  • 5-(3-Bromopropyl)-2-methyl-1,3-thiazole: 1.1 mmol

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 2.5 mmol

  • Potassium Iodide (KI): 0.1 mmol

  • Acetonitrile (Anhydrous): 5.0 mL

Step 1: Reaction Assembly & Finkelstein Activation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol) and anhydrous Acetonitrile (5.0 mL).

  • Add finely powdered K2​CO3​ (2.5 mmol) and KI (0.1 mmol).

  • Causality Check: Stir the suspension at room temperature for 5 minutes. The mixture will be heterogeneous. The KI initiates the in situ halogen exchange.

  • Add 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (1.1 mmol) dropwise via syringe.

Step 2: Heating and SN​2 Displacement
  • Attach a reflux condenser and heat the reaction mixture to 70°C under an inert nitrogen atmosphere.

  • Maintain vigorous stirring to ensure the solid K2​CO3​ remains suspended, maximizing the surface area for HBr neutralization.

Step 3: In-Process Validation (TLC Monitoring)
  • After 8 hours, sample the reaction mixture for Thin Layer Chromatography (TLC).

  • Self-Validation Checkpoint:

    • Ninhydrin Stain: The starting secondary amine will stain bright pink/red. A successful reaction is indicated by the complete disappearance of this spot.

    • Dragendorff’s Reagent: The newly formed tertiary amine will stain bright orange.

Step 4: Acid-Base Extraction Workup

This workup exploits the distinct pKa of the tertiary amine product to achieve a highly pure crude isolate.

  • Cool the reaction to room temperature and filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , KBr, KI). Wash the pad with Ethyl Acetate (EtOAc, 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in EtOAc (20 mL) and transfer to a separatory funnel.

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 15 mL).

    • Causality: The tertiary amine is protonated and partitions into the aqueous layer. Neutral organic impurities remain in the EtOAc layer (discard).

  • Basification: Cool the combined aqueous layers in an ice bath and carefully adjust the pH to ~10 using 2M NaOH.

    • Self-Validation: The aqueous layer will turn cloudy as the neutral tertiary amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure tertiary amine.

Analytical Characterization

To confirm the structural integrity of the synthesized thiazole-derived tertiary amine, the following spectroscopic markers should be verified:

  • 1 H NMR Spectroscopy: The most critical diagnostic signal is the methyl protons ( CH3​ ) attached to the C2 position of the thiazole ring. Because there are no adjacent protons, this group will appear as a sharp, distinct singlet in the upfield region, typically around δ 2.7 ppm [2]. Furthermore, the protons on the thiazole ring will resonate in the aromatic region ( δ 7.27 to 8.77 ppm), confirming that the heterocycle survived the reaction conditions[1].

  • Mass Spectrometry (LC-MS): The product mass should reflect the exact mass of the secondary amine + 140.03 Da (the mass of the 2-methyl-1,3-thiazole propyl chain minus the bromide leaving group).

Pharmacological Relevance & Downstream Application

Once synthesized, these thiazole-derived tertiary amines frequently serve as active pharmaceutical ingredients (APIs) or advanced intermediates. The thiazole nucleus is highly privileged in modulating intracellular signaling cascades, particularly in CNS disorders and oncology[1].

G T1 Thiazole-Derived Tertiary Amine T2 Target Receptor / Kinase (e.g., CNS Targets) T1->T2 Binding Affinity T3 Intracellular Signaling Cascade T2->T3 Activation/Inhibition T4 Gene Expression Modulation T3->T4 Translocation T5 Therapeutic Efficacy (Antimicrobial / CNS) T4->T5 Phenotypic Outcome

Fig 2. Pharmacological signaling pathway of thiazole-derived tertiary amine therapeutic agents.

Sources

Application

Application Note: Strategic Incorporation of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in the Synthesis of Pharmaceutical Intermediates

Introduction: The Thiazole Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have cemented its role in a multitude of approved therapeutic agents. Thiazole-containing drugs exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral effects.[2][3][4][5] A prominent example is Ritonavir, an antiretroviral protease inhibitor essential for the treatment of HIV/AIDS, which features two distinct thiazole moieties within its structure.[2][6]

The strategic introduction of functionalized thiazole building blocks is therefore a critical process in pharmaceutical research and development. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole has emerged as a particularly valuable reagent for this purpose. Its structure combines the desirable 2-methylthiazole core with a reactive three-carbon alkyl bromide linker, making it an ideal electrophile for coupling with various nucleophilic intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this reagent in the synthesis of API intermediates, focusing on mechanistic rationale, detailed protocols, and practical troubleshooting.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name 5-(3-bromopropyl)-2-methyl-1,3-thiazole[3]
CAS Number 1463896-44-7[3]
Molecular Formula C₇H₁₀BrNS[3]
Molecular Weight 220.13 g/mol Calculated
Appearance Typically a liquid or low-melting solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂)[3]
Safety and Handling

As with many alkyl halides and heterocyclic compounds, 5-(3-Bromopropyl)-2-methyl-1,3-thiazole requires careful handling to minimize exposure and ensure laboratory safety.

  • Hazards: Causes skin, serious eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7][9]

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

Core Reactivity and Mechanistic Considerations

The primary utility of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in API synthesis lies in its function as an electrophilic alkylating agent. The terminal bromine atom on the propyl chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored by the primary nature of the alkyl halide. The choice of solvent and base is critical for optimizing reaction efficiency and minimizing side reactions. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the counter-ion of the base, thereby increasing the nucleophilicity of the reacting partner, without participating in the reaction themselves.

Figure 1: General SN2 alkylation reaction.

Protocol: N-Alkylation of a Model Amine Intermediate

This protocol details a general procedure for the N-alkylation of a primary or secondary amine, a common transformation in pharmaceutical synthesis. Benzylamine is used here as a model nucleophile for its simplicity and ease of monitoring.

Experimental Workflow

G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction at Elevated Temp. (e.g., 60-80 °C) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction If incomplete workup Aqueous Work-up & Extraction monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Stoichiometry
Benzylamine107.151.07 g10.01.0 equiv.
5-(3-Bromopropyl)-2-methyl-1,3-thiazole220.132.42 g11.01.1 equiv.
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.02.0 equiv.
N,N-Dimethylformamide (DMF)-50 mL-Solvent
Ethyl Acetate (EtOAc)-~200 mL-Extraction
Brine, Saturated NaCl(aq)-~100 mL-Washing
Deionized Water-~100 mL-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying Agent
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Expertise Note: Anhydrous K₂CO₃ is used as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using at least two equivalents ensures the reaction medium remains basic.[3]

  • Solvent and Reagent Addition: Add 50 mL of DMF to the flask. Stir the suspension for 5-10 minutes at room temperature to ensure good mixing. Add 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (2.42 g, 11.0 mmol) dropwise via syringe.

    • Expertise Note: Adding the electrophile dropwise helps to control any potential exotherm and minimizes the formation of dialkylated byproducts, especially with primary amines.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to 70 °C using an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the benzylamine spot and the appearance of a new, higher-running product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Expertise Note: DMF is soluble in water, allowing for its removal during the aqueous work-up. The product, being more non-polar, will partition into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-(2-methyl-1,3-thiazol-5-yl)propan-1-amine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.2. Inactive base (hygroscopic).3. Low-reactivity nucleophile.1. Increase temperature to 80-90 °C or extend reaction time.2. Use freshly dried or new K₂CO₃. Consider a stronger base like Cs₂CO₃.3. For less reactive amines/thiols, consider using NaH in THF, but exercise extreme caution.
Low Product Yield 1. Product loss during aqueous work-up (if product has some water solubility).2. Degradation of starting material or product.3. Inefficient purification.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.3. Optimize chromatography conditions (column size, eluent polarity).
Side Product Formation (e.g., Dialkylation) 1. Stoichiometry of amine to alkyl halide is too high.2. High concentration or rapid addition of alkyl halide.1. Use a larger excess of the amine nucleophile, which can be removed later.2. Add the 5-(3-bromopropyl)-2-methyl-1,3-thiazole slowly at a lower temperature before heating.
Elimination Product (2-methyl-5-prop-2-en-1-yl-1,3-thiazole) 1. Base is too strong or sterically hindered.2. High reaction temperature.1. Use a milder base like K₂CO₃ or DIPEA instead of stronger bases like t-BuOK.2. Run the reaction at the lowest effective temperature.

Conclusion

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a highly effective and versatile building block for introducing the 2-methylthiazolepropyl moiety into API intermediates. Its reactivity as a primary alkyl halide allows for straightforward and predictable SN2 reactions with a wide range of nucleophiles. By following the established protocols and understanding the key mechanistic principles outlined in this guide, researchers can reliably incorporate this valuable scaffold, accelerating the development of novel and potent therapeutic agents. The provided methodology, grounded in established chemical principles, offers a robust starting point for further optimization and application in complex synthetic campaigns.

References

  • EvitaChem. (n.d.). 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • ECHEMI. (n.d.). 2-BROMO-5-BROMOMETHYL-THIAZOLE SDS, 131748-91-9 Safety Data Sheets.
  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Figshare. (2021). New methods for the rapid synthesis of thiazoles.
  • ResearchGate. (2025). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones.
  • Quick Company. (n.d.). A Process For Preparation Of Ritonavir.
  • Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • PMC. (n.d.). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • USP-NF. (2015). Ritonavir.
  • MDPI. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives.

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Method

Advanced Catalytic Methodologies for the Functionalization of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Protocol Guide Introduction & Strategic Overview The compound 5-(3-Bromopropyl)-2-methyl-1,3-thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Protocol Guide

Introduction & Strategic Overview

The compound 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) therapeutics, antimicrobial agents, and Vitamin B1 (thiamine) analogs. Structurally, it features an electron-rich 2-methylthiazole ring tethered to an unactivated primary alkyl bromide.

Historically, the functionalization of unactivated primary alkyl bromides has been plagued by sluggish reaction kinetics and competing elimination pathways (E2) when exposed to strong bases or traditional transition-metal catalysts. To overcome these bottlenecks, modern drug discovery relies on advanced catalytic manifolds. This guide details two state-of-the-art methodologies for reacting this linchpin molecule:

  • Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling: For complex carbon-carbon bond formation.

  • Phase-Transfer Catalyzed (PTC) Amination: For highly scalable carbon-heteroatom bond formation.

Methodology A: Metallaphotoredox Cross-Electrophile Coupling

Traditional Palladium-catalyzed cross-coupling of unactivated alkyl bromides is notoriously difficult due to slow oxidative addition and rapid, undesired β-hydride elimination. By merging photoredox catalysis with Nickel catalysis, we can bypass these two-electron pathways entirely[1].

Mechanistic Causality

In this dual-catalytic system, an Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) is excited by visible light. Instead of relying on the metal to directly activate the C–Br bond, a stoichiometric mediator like Tris(trimethylsilyl)silane (TTMSS) is used. The excited photocatalyst facilitates the generation of a silyl radical, which undergoes rapid Halogen Atom Transfer (XAT) with 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. This selectively generates an alkyl radical that is rapidly intercepted by a Nickel(II) intermediate, completely circumventing β-hydride elimination and enabling coupling with complex aryl halides[2].

Catalytic Cycle Visualization

PhotoredoxNi cluster_Photoredox Photoredox Cycle (Ir) cluster_Nickel Nickel Catalytic Cycle Ir3 Ir(III) Ir3_exc *Ir(III) Ir3->Ir3_exc Blue LED Ir2 Ir(II) Ir3_exc->Ir2 TTMSS (XAT) AlkylRad Alkyl Radical (from Thiazole-Br) Ir3_exc->AlkylRad XAT generation Ir2->Ir3 e- to Ni Ni1 Ni(I)-Br Ir2->Ni1 SET Ni0 Ni(0) Ni2 Ar-Ni(II)-Br Ni0->Ni2 Ar-Br OA Ni3 Ar-Ni(III)-Alkyl Ni2->Ni3 Alkyl Radical Capture Ni3->Ni1 Reductive Elimination Ni1->Ni0 e- from Ir(II) AlkylRad->Ni3

Dual Ir/Ni metallaphotoredox cycle for C(sp3)-C(sp2) cross-coupling of the thiazole derivative.

Step-by-Step Protocol: C(sp³)–C(sp²) Coupling

Note: This protocol requires a nitrogen-filled glovebox or rigorous Schlenk techniques.

  • Catalyst & Reagent Assembly: To an oven-dried 8 mL vial equipped with a stir bar, add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂•dme (5 mol%), dtbbpy ligand (5 mol%), the target Aryl Bromide (1.0 equiv, 0.5 mmol), and anhydrous Na₂CO₃ (2.0 equiv).

    • Causality: Na₂CO₃ acts as an insoluble inorganic base to neutralize the HBr generated during the catalytic cycle without coordinating to and poisoning the Nickel catalyst.

  • Solvent & Substrate Addition: Transfer the vial to a glovebox. Add 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (1.5 equiv, 0.75 mmol) and anhydrous Dimethylacetamide (DMA, 0.1 M).

    • Causality: DMA is selected because it solubilizes both the organic substrates and the transition metal complexes while maintaining a wide electrochemical window suitable for single-electron transfer (SET) events.

  • Mediator Addition: Add TTMSS (1.5 equiv). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Stir at 500 RPM and irradiate with a 34W Blue LED (450 nm) at a distance of 2 cm for 12 hours.

    • Causality: A cooling fan MUST be directed at the reaction. Photoredox reactions are driven by photon flux, not thermal energy. Excess heat will promote background degradation of the sensitive alkyl radical.

  • Self-Validating System Checks:

    • Visual Cue: Upon initial irradiation, the solution will transition from pale green (Ni(II) resting state) to a deep, translucent red/brown, confirming the active generation of low-valent Ni(0)/Ni(I) species.

    • Analytical Cue: At t=4h, pull a 10 µL aliquot, dilute in EtOAc, filter through a silica plug, and analyze via GC-MS. The disappearance of the m/z 220 peak (thiazole starting material) and appearance of the coupled mass validates progression.

Methodology B: Phase-Transfer Catalyzed (PTC) Amination

When the goal is to append an amine to the thiazole scaffold (C(sp³)–N bond formation), bulk polar aprotic solvents often lead to competitive elimination or require excessive heating. Phase-Transfer Catalysis (PTC) isolates the base in an aqueous layer while shuttling the nucleophile into the organic layer[3].

Mechanistic Causality

By utilizing Tetrabutylammonium bromide (TBAB), the quaternary ammonium cation pairs with the anionic or neutral nucleophile at the biphasic interface. This ion pair is highly lipophilic and migrates into the organic phase (Toluene). Because the nucleophile is stripped of its aqueous hydration shell, it becomes a "naked," hyper-reactive species, driving the Sₙ2 substitution of the unactivated primary bromide at near-ambient temperatures[4].

Catalytic Cycle Visualization

PTC cluster_Aq Aqueous Phase (50% NaOH) cluster_Org Organic Phase (Toluene) Nu_Aq Na+ + Nu- Q_Nu_Aq Q+Nu- (Ion Pair) Nu_Aq->Q_Nu_Aq Ion Exchange Q_Nu_Org Q+Nu- (Active) Q_Nu_Aq->Q_Nu_Org Phase Transfer Q_Br_Aq Q+Br- Q_Br_Aq->Nu_Aq Br- release Substrate R-Br (Thiazole Alkyl Bromide) Product R-Nu (Functionalized Thiazole) Substrate->Product Q_Nu_Org->Product SN2 Reaction Q_Br_Org Q+Br- Q_Nu_Org->Q_Br_Org Byproduct Q_Br_Org->Q_Br_Aq Phase Transfer

Biphasic phase-transfer catalysis (PTC) mechanism for nucleophilic substitution of the alkyl bromide.

Step-by-Step Protocol: C(sp³)–N Amination

Note: This protocol is highly scalable and can be performed in an open-air flask.

  • Phase Preparation: In a 50 mL round-bottom flask, dissolve 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (1.0 equiv, 5.0 mmol) and the target Secondary Amine (e.g., Piperidine, 1.2 equiv) in 15 mL of Toluene.

  • Aqueous Base Addition: Slowly add 15 mL of a 50% w/w aqueous NaOH solution.

    • Causality: The strict biphasic separation prevents the hydroxide ions from directly attacking the alkyl bromide, which would yield an undesired alcohol byproduct.

  • Catalyst Initiation: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Causality: TBAB acts as the phase-transfer shuttle. Without it, the reaction at the interface is diffusion-limited and practically inert at room temperature.

  • High-Shear Agitation: Stir the biphasic mixture vigorously at >1000 RPM at 60 °C for 6 hours.

    • Causality: The macroscopic rate of a PTC reaction is directly proportional to the interfacial surface area. Insufficient stirring (e.g., <400 RPM) will lead to false-negative sluggish reactions.

  • Self-Validating System Checks:

    • Visual Cue: Stop the stirring; the phases should rapidly separate within 30 seconds into a clear upper toluene layer and a dense lower aqueous layer.

    • Analytical Cue: Spot the upper organic layer directly onto a TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material is UV-active. The product will appear as a new, lower R_f spot (more polar due to the basic amine) that stains bright orange with Dragendorff's reagent, definitively confirming the formation of a tertiary amine.

Quantitative Data Summary

The table below summarizes the expected operational parameters and yields for both catalytic methods when applied to 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

MethodologyCatalyst SystemReagents & ConditionsTarget BondTypical YieldKey Advantage
Metallaphotoredox Ir[dF(CF₃)ppy]₂ / NiCl₂•dmeAr-Br, TTMSS, Na₂CO₃, DMA, Blue LED (450nm), RTC(sp³)–C(sp²)75–85%Bypasses β-hydride elimination; tolerates complex drug scaffolds.
PTC Amination TBAB (Tetrabutylammonium bromide)Sec-Amine, 50% aq. NaOH, Toluene, 60 °C, >1000 RPMC(sp³)–N85–95%Highly scalable; avoids harsh polar aprotic solvents; suppresses E2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvents for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique bifunctional reactivity of 5-(3-Bromopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique bifunctional reactivity of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your nucleophilic substitution (SN2) workflows.

Troubleshooting Guide: The "Self-Alkylating" Dilemma

Q: Why is my 5-(3-Bromopropyl)-2-methyl-1,3-thiazole degrading into a white precipitate before I even add my nucleophile? A: You are observing the classic "self-alkylating" dilemma inherent to this substrate. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a bifunctional molecule containing both a highly electrophilic primary alkyl bromide and a nucleophilic thiazole nitrogen. When dissolved in solution, the nitrogen can attack the bromopropyl chain via a 6-exo-tet intramolecular cyclization, forming a stable bicyclic thiazolium salt (6,7-dihydro-2-methyl-5H-thiazolo[3,2-a]pyridinium bromide)[1]. Because intramolecular reactions are entropically favored over intermolecular ones, this degradation pathway is highly competitive[2].

Q: How does my choice of solvent influence this unwanted cyclization? A: The transition state for the intramolecular cyclization involves the separation of charge (a neutral molecule forming a cationic ring and a bromide anion). According to Hammond's postulate and solvation principles, highly polar aprotic solvents like DMF or DMSO heavily stabilize this charged transition state, inadvertently accelerating the degradation[3]. To favor your desired intermolecular SN2 reaction, you must balance solvent polarity: it must be polar enough to dissolve your external nucleophile, but not so polar that it rapidly induces thiazolium salt formation[4].

FAQ: Solvent Selection by Nucleophile Class

Q: What is the best solvent for amine nucleophiles (N-alkylation)? A: For neutral amine nucleophiles, Acetonitrile (MeCN) is the industry standard. While MeCN is polar, its lower dielectric constant compared to DMSO provides a manageable kinetic window for the SN2 reaction to outcompete cyclization. Critical Causality: You must add the amine to the solvent before adding the thiazole substrate. Maintaining a high concentration of the external amine ensures the bimolecular SN2 rate (Rate = k[Substrate][Amine]) outpaces the unimolecular cyclization rate (Rate = k[Substrate])[1].

Q: What is the best solvent for oxygen or carbon nucleophiles (O-/C-alkylation)? A: 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. When using anionic nucleophiles (like phenoxides or malonates), the SN2 transition state actually disperses the existing charge, meaning it does not strictly require highly polar solvents[3]. 2-MeTHF is a greener, moderately polar solvent that efficiently dissolves these salts while actively suppressing the highly polar transition state of the intramolecular cyclization[5]. It also offers superior phase separation during aqueous workup, preventing emulsion issues common with THF[6].

Quantitative Data: Solvent Performance Matrix

SolventPolarity IndexDielectric Constant (ε)SN2 Promotion (Anions)Intramolecular Cyclization RiskRecommended Use Case
DMSO 7.246.7Very HighCritical (Fast Degradation) Avoid unless using highly reactive, concentrated nucleophiles.
MeCN 5.837.5HighModerateStandard for neutral amine nucleophiles (N-alkylation).
2-MeTHF 2.46.97ModerateLow (Suppressed) Optimal for anionic nucleophiles (C-/O-alkylation)[5].
Ethanol 5.224.5Low (H-bonding)ModerateAvoid; protic solvation cages the nucleophile, slowing SN2[4].

Self-Validating Experimental Protocols

Protocol A: Intermolecular SN2 Alkylation with an Amine (Kinetic Control)

Objective: Maximize bimolecular SN2 while suppressing unimolecular cyclization.

  • Preparation: Purge a dry round-bottom flask with nitrogen to prevent oxidative side reactions.

  • Nucleophile Loading: Dissolve 3.0 equivalents of the target amine in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration. Rationale: High nucleophile concentration forces the bimolecular reaction to outcompete the unimolecular side reaction.

  • Substrate Addition: Dissolve 1.0 equivalent of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in a minimal volume of MeCN. Add this solution dropwise to the amine mixture at 0 °C over 30 minutes. Rationale: Keeping the steady-state concentration of the unreacted thiazole low prevents self-polymerization.

  • Reaction: Warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the alkyl bromide is consumed.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3, extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Synthesis of the Bicyclic Thiazolium Salt (Thermodynamic Control)

Objective: Intentionally drive the intramolecular cyclization to yield 6,7-dihydro-2-methyl-5H-thiazolo[3,2-a]pyridinium bromide.

  • Preparation: Dissolve 1.0 equivalent of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole in anhydrous DMF (0.1 M concentration). Rationale: High polarity solvent (DMF) stabilizes the charged transition state, and high dilution (0.1 M) prevents intermolecular polymerization.

  • Reaction: Heat the solution to 80 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool to room temperature. The thiazolium salt will often precipitate directly from the DMF. If not, add cold diethyl ether dropwise to force precipitation.

  • Purification: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.

Mechanistic & Workflow Visualizations

ReactionPathways SM 5-(3-Bromopropyl)- 2-methyl-1,3-thiazole SN2 Intermolecular SN2 (Desired Product) SM->SN2 + Nucleophile (Bimolecular) Cyclization Intramolecular Cyclization (Thiazolium Salt) SM->Cyclization Spontaneous (Unimolecular) Nuc External Nucleophile (High Conc.) Solvent1 Favored by: 2-MeTHF, High [Nuc] SN2->Solvent1 Solvent2 Favored by: DMF/DMSO, Low [Nuc] Cyclization->Solvent2

Reaction pathways of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole based on solvent and concentration.

SolventLogic Start Select Solvent for SN2 Alkylation CheckNuc Is the nucleophile an anion (e.g., Alkoxide, Malonate)? Start->CheckNuc Yes Use 2-MeTHF or THF (Minimizes salt formation) CheckNuc->Yes Yes No Is the nucleophile neutral (e.g., Amine)? CheckNuc->No No Protic Avoid Protic Solvents (EtOH) (H-bonding slows SN2) No->Protic Protic? Aprotic Use MeCN or DMSO (Keep[SM] low, [Nuc] high) No->Aprotic Aprotic?

Decision tree for optimizing solvent choice based on nucleophile type.

References

  • 5-(3-Bromopropyl)-2-methyl-1,3-thiazole | Benchchem. Benchchem.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis
  • Sustainable Chemistry - Carlo Erba. Carlo Erba Reagents.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. LibreTexts.
  • Intramolecular reaction - Wikipedia. Wikipedia.

Sources

Optimization

purification techniques and flash chromatography for 5-(3-bromopropyl)-2-methylthiazole

Welcome to the Technical Support Center for the purification of 5-(3-bromopropyl)-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-(3-bromopropyl)-2-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction

5-(3-bromopropyl)-2-methylthiazole is a key building block in medicinal chemistry, often utilized in the synthesis of a variety of pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation of final products, and impact biological assay results. This guide focuses on purification, with a special emphasis on flash chromatography, a widely used and effective technique for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-(3-bromopropyl)-2-methylthiazole?

A1: The impurity profile largely depends on the synthetic route. A common method is the reaction of 2-methylthiazole with a three-carbon electrophile like 1,3-dibromopropane.[1] Potential impurities include:

  • Unreacted 2-methylthiazole: This starting material is more polar than the product.

  • Unreacted 1,3-dibromopropane (or other brominating agent): This is a non-polar impurity.

  • Di-alkylation products: Formation of a bis-thiazole species bridged by the propyl linker.

  • Isomeric products: Depending on the reaction conditions, small amounts of alkylation at other positions of the thiazole ring might occur.

  • Thiazolium salts: Protonation of the basic thiazole nitrogen by any acidic byproducts (like HBr) can form salts, which may precipitate or streak on silica gel.[2]

Q2: My thiazole compound appears to be degrading on the silica gel column. Is this common and what can I do about it?

A2: Yes, some thiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or irreversible adsorption.[3] This can manifest as low recovery or the appearance of new, more polar spots on your TLC analysis of collected fractions.

To mitigate this, you can:

  • Use neutralized silica gel: Pre-treat the silica gel with a base like triethylamine. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.

  • Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.

  • Employ reverse-phase flash chromatography: If your compound and impurities have suitable solubility, reverse-phase chromatography on a C18-functionalized silica can be an excellent alternative.

Q3: I'm having trouble getting good separation between my product and an impurity. What are the first steps to optimize my flash chromatography method?

A3: Optimization should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.2-0.4, and there is a clear separation between the product spot and impurity spots.[4]

Here are some steps for optimization:

  • Start with a standard solvent system: For thiazoles, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[5]

  • Adjust the solvent ratio:

    • If your product's Rf is too high (runs too fast), increase the proportion of the non-polar solvent (e.g., more hexane).

    • If your Rf is too low (sticks to the baseline), increase the proportion of the polar solvent (e.g., more ethyl acetate).

  • Try different solvent systems: If you cannot achieve good separation with hexane/ethyl acetate, try other solvent combinations. For example, dichloromethane/methanol can be effective for more polar compounds.[4]

Q4: Should I perform a dry or liquid load of my crude sample onto the column?

A4: The choice between dry and liquid loading depends on the solubility of your crude material in the initial mobile phase.

  • Liquid Loading: If your crude product is readily soluble in a small volume of the initial, non-polar mobile phase, liquid loading is often quicker and can provide good results.

  • Dry Loading: If your crude product has poor solubility in the initial mobile phase, or if you need to load a large amount of material, dry loading is recommended. To do this, dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Peaks/Bands) 1. Inappropriate solvent system. 2. Column overloading. 3. Poor column packing.1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.[4] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel weight. 3. Ensure the column is packed uniformly without any cracks or channels.
Product Elutes Too Quickly or Too Slowly 1. Solvent system is too polar or not polar enough.1. Adjust the solvent ratio based on TLC analysis. An ideal Rf for the product is typically between 0.2 and 0.4.[4]
Streaking of the Product on the Column/TLC 1. Compound is degrading on the silica gel. 2. Sample is too concentrated. 3. Presence of highly polar impurities (e.g., salts).1. Add a small amount of triethylamine (0.1-1%) to the eluent. Consider using neutral alumina as the stationary phase. 2. Dilute the sample before loading. 3. Perform an aqueous work-up before chromatography to remove any salts. A wash with a mild base like saturated sodium bicarbonate solution can be beneficial.[2]
Low Yield/Product Loss 1. Irreversible adsorption to the stationary phase. 2. Product is co-eluting with an impurity. 3. Product is volatile and lost during solvent removal.1. Use a less acidic stationary phase (e.g., alumina) or add a basic modifier (e.g., triethylamine) to your eluent. 2. Re-optimize the separation using a shallower gradient or a different solvent system. 3. Use a lower temperature and moderate vacuum during rotary evaporation.
Cracked or Dry Column Bed 1. Letting the solvent level drop below the top of the silica gel.1. Always keep the silica gel bed covered with solvent.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

Objective: To determine the optimal solvent system for flash chromatography.

Materials:

  • Crude 5-(3-bromopropyl)-2-methylthiazole

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Hexane

  • Ethyl acetate

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a hexane:ethyl acetate mixture (e.g., start with a 9:1 ratio).

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot.

  • Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot and good separation from other spots.

Protocol 2: Flash Column Chromatography Purification

Objective: To purify crude 5-(3-bromopropyl)-2-methylthiazole.

Materials:

  • Crude 5-(3-bromopropyl)-2-methylthiazole

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane and Ethyl Acetate (HPLC grade)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Start the elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate in hexane) based on your TLC analysis. A stepwise gradient is often effective.

    • Collect fractions in separate tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 5-(3-bromopropyl)-2-methylthiazole.

Data Presentation

Table 1: Recommended Solvent Systems and Approximate Rf Values

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of ProductComments
95:5~0.4 - 0.5Good for initial elution and removing non-polar impurities.
90:10~0.2 - 0.35Often a good starting point for collecting the product.
80:20~0.1 - 0.2May be necessary if the product is eluting too quickly with less polar mixtures.

Note: These are starting points and the optimal conditions may vary depending on the specific impurities in your crude mixture.

Visualization

Troubleshooting Workflow for Poor Separation

PoorSeparation_Troubleshooting start Poor Separation Observed check_tlc Review TLC Data start->check_tlc is_rf_optimal Is Product Rf ~0.2-0.4? check_tlc->is_rf_optimal adjust_polarity Adjust Solvent Polarity is_rf_optimal->adjust_polarity No is_delta_rf_good Is ΔRf between spots adequate? is_rf_optimal->is_delta_rf_good Yes adjust_polarity->check_tlc change_solvent Change Solvent System (e.g., DCM/MeOH) is_delta_rf_good->change_solvent No check_loading Check Column Loading is_delta_rf_good->check_loading Yes change_solvent->check_tlc is_overloaded Is column overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load is_overloaded->reduce_load Yes check_packing Inspect Column Packing is_overloaded->check_packing No success Improved Separation reduce_load->success is_packing_ok Is packing uniform? check_packing->is_packing_ok repack_column Repack Column is_packing_ok->repack_column No is_packing_ok->success Yes repack_column->success

Caption: A decision-making workflow for troubleshooting poor separation in flash chromatography.

References

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available at: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. Available at: [Link]

  • Roy, J. Pharmaceutical impurities--a mini-review. AAPS PharmSciTech2002 , 3 (2), E6. Available at: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available at: [Link]

Sources

Troubleshooting

handling and storage conditions to prevent 5-(3-Bromopropyl)-2-methyl-1,3-thiazole degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. It is designed to help you understand and prevent its d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. It is designed to help you understand and prevent its degradation, ensuring the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a bifunctional molecule featuring a nucleophilic thiazole ring and an electrophilic bromopropyl chain.[1] This structure, while synthetically versatile, also presents inherent stability challenges. The primary degradation pathways involve the thiazole ring and the alkyl bromide side chain, which are susceptible to hydrolysis, oxidation, and nucleophilic attack.[2][3] Understanding these vulnerabilities is crucial for proper handling and storage.

Core Storage and Handling Protocols

To maintain the integrity of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, adhere to the following storage and handling conditions.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential degradation reactions.
Light Protect from light. Store in an amber vial or a dark cabinet.Thiazole-containing compounds can be susceptible to photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The thiazole ring's sulfur atom can be sensitive to oxidation.[2]
Container Use a tightly sealed, chemically resistant container.Prevents contamination and exposure to moisture and air.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of New Peaks in HPLC or GC-MS Analysis

Question: I am observing new, unexpected peaks in my chromatogram after storing my solution of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole for a short period. What could be the cause?

Answer: The appearance of new peaks is a strong indicator of degradation. The identity of the degradation products will depend on the storage conditions and the composition of your solution.

Potential Causes and Solutions:

  • Hydrolysis of the Thiazole Ring:

    • Cause: The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions.[2] If your solution is buffered at a high pH or contains basic residues, this can promote ring opening.

    • Solution:

      • Ensure all solvents and buffers are at or near neutral pH.

      • If possible, prepare solutions fresh before use.

      • For storage, consider a non-aqueous solvent if compatible with your experimental design.

  • Nucleophilic Substitution on the Bromopropyl Chain:

    • Cause: The bromine atom on the propyl chain is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles.[3] Common laboratory solvents and buffers (e.g., those containing water, alcohols, or amines) can act as nucleophiles.

    • Solution:

      • Use aprotic solvents (e.g., anhydrous acetonitrile, THF, or DCM) for stock solutions.

      • Avoid buffers containing primary or secondary amines if long-term stability is required.

  • Oxidation of the Thiazole Ring:

    • Cause: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[2] This can be accelerated by exposure to air and certain metal ions.

    • Solution:

      • Degas solvents before use to remove dissolved oxygen.

      • Store solutions under an inert atmosphere.

      • Avoid contamination with trace metals.

Issue 2: Change in Physical Appearance (Color, Consistency)

Question: My sample of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, which was initially a clear oil/solid, has turned yellow/brown. Is it still usable?

Answer: A change in color is often a sign of degradation. While the compound may not be completely degraded, the presence of impurities can significantly affect your results.

Potential Causes and Solutions:

  • Cause: The formation of degradation products, often through oxidation or other complex reactions, can lead to colored impurities.

  • Solution:

    • It is highly recommended to re-purify the compound using an appropriate technique like flash chromatography.

    • Before use, confirm the purity of the discolored sample by HPLC, GC-MS, or NMR.[1]

    • To prevent this in the future, strictly adhere to the recommended storage conditions, especially protection from light and air.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole based on its chemical structure and the known reactivity of its functional groups.

G main 5-(3-Bromopropyl)-2-methyl-1,3-thiazole hydrolysis Thiazole Ring Hydrolysis main->hydrolysis Aqueous Base substitution Nucleophilic Substitution main->substitution Nucleophiles (H2O, ROH, R2NH) oxidation Thiazole Ring Oxidation main->oxidation Air (O2), Oxidizing Agents hydrolysis_prod Ring-Opened Products hydrolysis->hydrolysis_prod substitution_prod Substituted Propyl Thiazole (e.g., hydroxy, alkoxy, amino) substitution->substitution_prod oxidation_prod Thiazole N-oxide or S-oxide oxidation->oxidation_prod

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Validation of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

This guide provides an in-depth exploration of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, a key intermediate in pharmaceutical synthesis.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, a key intermediate in pharmaceutical synthesis.[1][2] We will delve into the causality behind methodological choices, present a comprehensive validation strategy grounded in ICH Q2(R2) guidelines, and offer a comparative analysis against alternative technologies.[3][4][5]

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry.[1] The thiazole ring is a core component in numerous pharmacologically active agents.[2][6] As an alkylating agent, this intermediate is used to introduce the 2-methyl-1,3-thiazole moiety into larger molecules during drug discovery and development.

The purity and identity of such intermediates are critical, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and specific analytical method is not merely a quality control requirement but a foundational pillar of process understanding and drug safety. GC-MS is an ideal technique for this purpose due to its ability to separate volatile and semi-volatile compounds and provide definitive identification based on mass-to-charge ratio.[7][8][9]

The Core Technique: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For a molecule like 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, this combination is particularly advantageous for both qualitative and quantitative analysis.[10]

Method Development Rationale: Explaining the "Why"

A robust analytical method is built on scientifically sound choices. Here, we dissect the key parameters for the analysis of this specific thiazole derivative.

  • Column Selection: The analyte is a polar molecule containing nitrogen, sulfur, and a bromine atom. A low-to-mid polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), provides an excellent starting point. This phase offers good selectivity for a wide range of compounds and is robust enough for routine analysis. Its low-bleed characteristics ("ms" designation) are crucial for achieving low detection limits and clean mass spectra.

  • Inlet Configuration: A split/splitless inlet is employed. For quantitative analysis, a split injection (e.g., 20:1 ratio) is often used to handle concentrated samples and ensure sharp chromatographic peaks. For trace analysis, a splitless injection would be chosen to maximize analyte transfer to the column. The inlet temperature is set to 250 °C, a temperature sufficient to ensure rapid vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is essential to ensure good separation from potential impurities, such as unreacted starting materials or side-products from synthesis.[1][11][12] A typical program would start at a lower temperature (e.g., 80 °C) to focus the analytes at the head of the column, followed by a controlled ramp (e.g., 15 °C/min) to a final temperature (e.g., 280 °C) to elute the target compound and any higher-boiling impurities.

  • Mass Spectrometer Parameters: Electron Ionization (EI) at a standard 70 eV is the gold standard for generating reproducible mass spectra that can be compared against libraries. The mass spectrometer would be set to scan a range from m/z 40 to 400 to ensure detection of the molecular ion and key fragment ions. The molecular ion ([M]+) for C7H10BrNS is expected at m/z 221/223, with the characteristic isotopic pattern of bromine (approx. 1:1 ratio for 79Br and 81Br).

Experimental Protocol: GC-MS Analysis

This protocol outlines the step-by-step procedure for analyzing 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

  • Standard Preparation: Prepare a stock solution of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole reference standard at 1.0 mg/mL in Dichloromethane. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in Dichloromethane to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Instrumental Setup: Configure the GC-MS system according to the parameters in Table 1.

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode over the specified mass range.

  • Data Analysis: Identify the peak for 5-(3-Bromopropyl)-2-methyl-1,3-thiazole by its retention time and mass spectrum. Quantify the analyte by integrating the peak area and comparing it against the calibration curve.

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmInert, low-bleed, mid-polarity phase suitable for this analyte
Inlet Split/SplitlessFlexible for different concentrations
Inlet Temp250 °CEnsures complete vaporization without degradation
Injection Vol.1 µLStandard volume
Split Ratio20:1Provides sharp peaks for quantitative analysis
Carrier GasHeliumInert carrier gas, standard for MS applications
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface
Oven Program
Initial Temp80 °C, hold 1 minFocuses analyte band at the start of the run
Ramp15 °C/min to 280 °CSeparates components based on boiling point
Final Hold5 min at 280 °CEnsures all components are eluted from the column
MS System Agilent 5977 or equivalentHigh sensitivity and reliability
Ion SourceElectron Ionization (EI)Generates reproducible, library-searchable spectra
Source Temp230 °CStandard operating temperature
Quad Temp150 °CStandard operating temperature
Acquisition ModeFull ScanAllows for identification of unknown impurities
Mass Rangem/z 40-400Covers the molecular ion and key fragments
MS Transfer Line280 °CPrevents condensation of analytes

Method Validation: A Self-Validating System

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[4] Our approach is grounded in the globally recognized ICH Q2(R2) guidelines, ensuring a trustworthy and robust method.[3][5]

Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process, where each parameter builds confidence in the method's overall performance.

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->FitForPurpose Precision->FitForPurpose LOD LOD LOD->FitForPurpose LOQ LOQ LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Logical flow of the analytical method validation process.

Validation Protocols and Acceptance Criteria

Specificity (Selectivity):

  • Protocol: Analyze a blank (Dichloromethane), a placebo (if a formulation matrix exists), the reference standard, and a sample spiked with known potential impurities (e.g., 2-methyl-1,3-thiazole, 1,3-dibromopropane).

  • Causality: This test proves that the signal measured is unequivocally from the analyte of interest. It ensures that matrix components or impurities do not interfere with the analyte's peak, preventing false positive results or inaccurate quantification.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. The mass spectrum of the analyte in the sample must match that of the reference standard.

Linearity and Range:

  • Protocol: Prepare and inject at least five concentrations of the reference standard across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.[13]

  • Causality: Linearity demonstrates a proportional relationship between analyte concentration and instrument response. This is fundamental for accurate quantification across different sample concentrations. The range defines the upper and lower concentrations for which the method is shown to be reliable.[14]

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995. The y-intercept should be minimal.

Accuracy:

  • Protocol: Perform a recovery study by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze each level in triplicate.

  • Causality: Accuracy measures the closeness of the experimental value to the true value.[5] This confirms that the method can correctly quantify the analyte in a real-world sample without systematic error or bias.[10]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision:

  • Protocol:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a single standard solution (e.g., 50 µg/mL) under the same operating conditions over a short interval.[13]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Causality: Precision demonstrates the degree of scatter between a series of measurements. Repeatability shows the method's consistency in a single run, while intermediate precision proves its reliability over time and under varied lab conditions.[13]

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14] These parameters define the lower limits of the method's capability.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness:

  • Protocol: Deliberately introduce small variations in method parameters (e.g., ±2 °C in oven temperature, ±0.1 mL/min in flow rate) and observe the effect on the results.

  • Causality: This test evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters, proving its reliability for routine use in a typical laboratory environment.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Representative Validation Data

The following table summarizes the expected performance of this validated GC-MS method.

Table 2: Summary of Method Validation Data (Representative)

Validation ParameterResultAcceptance Criteria
Specificity No interference observedPeak purity > 99.5%
Linearity (Range: 1-100 µg/mL) R² = 0.9992R² ≥ 0.995
Accuracy (Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 1.20%%RSD ≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL%RSD at LOQ = 6.5%
Robustness No significant impact on resultsSystem suitability passes

Comparison with Alternative Analytical Techniques

While GC-MS is an excellent choice, other techniques can also be employed. The selection depends on the specific analytical goal (e.g., routine QC, structural elucidation, analysis of non-volatile impurities).

GC-MS Analytical Workflow

The diagram below outlines the typical workflow for the GC-MS analysis described.

G SamplePrep Sample & Standard Preparation GCMS_Setup GC-MS Instrument Setup SamplePrep->GCMS_Setup Injection Inject Sample (1 µL) GCMS_Setup->Injection GC_Separation GC Separation (Temperature Program) Injection->GC_Separation Analyte Transfer Ionization EI Ionization (70 eV) GC_Separation->Ionization Elution Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Processing Data Processing (Integration & Spectral Match) Detection->Data_Processing Report Generate Report (Quantification & Identity) Data_Processing->Report

Caption: Standard workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV / LC-MS)
  • Principle: HPLC separates compounds in the liquid phase based on their interaction with a stationary phase. It is suitable for a wider range of compounds than GC, including non-volatile and thermally labile ones. Detection by UV is common, while coupling to MS provides mass information.[8]

  • Applicability: HPLC would be the method of choice if key impurities are non-volatile or if the analyte is part of a complex formulation that is not amenable to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

  • Applicability: NMR is unparalleled for definitive structural elucidation and is often used to confirm the identity of reference standards. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard for each impurity, but it is less sensitive than chromatographic techniques.[15]

Comparative Summary

Table 3: Comparison of Analytical Techniques

FeatureGC-MSHPLC-UVLC-MSNMR
Primary Use Quantification & IDQuantificationQuantification & IDStructural Elucidation & Purity
Sensitivity High (ng - pg)Moderate (µg - ng)Very High (pg - fg)Low (mg - µg)
Specificity Very High (Mass Spectrum)Moderate (Retention Time)Very High (MS/MS)Absolute (Structure)
Sample Volatility RequiredNot RequiredNot RequiredNot Required
Throughput HighHighMediumLow
Ideal For Volatile/Semi-volatile compounds, routine QC, impurity profiling.Non-volatile compounds, routine QC, stability testing.Trace analysis, metabolite ID, complex matrices.Structure confirmation, reference standard characterization.

Conclusion

The validated Gas Chromatography-Mass Spectrometry method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the analysis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. The causality-driven approach to method development and the rigorous validation against ICH Q2(R2) guidelines ensure that the method is "fit for purpose" for quality control in a pharmaceutical development setting. While alternative techniques like HPLC and NMR have their specific strengths, GC-MS offers an optimal balance of sensitivity, specificity, and throughput for the routine analysis of this critical synthetic intermediate.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of analytical procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2008, June 26). Completely Automated System for Determining Halogenated Organic Compounds by Multisyringe Flow Injection Analysis. Retrieved from [Link]

  • LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • MDPI. (2023, June 15). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. Retrieved from [Link]

  • ScienceDirect. (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Retrieved from [Link]

  • Bentham Science. (n.d.). Alternative Methodologies for Halogenation of Organic Compounds. Retrieved from [Link]

  • PubMed. (2022, July 11). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).... Retrieved from [Link]

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, November 2). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. Retrieved from [Link]

  • ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • SAR Publication. (2025, July 19). Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. Retrieved from [Link]

  • PMC. (n.d.). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. As a brominated heterocyclic compound, this substance requires rigorous handling and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole. As a brominated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental integrity. The procedures outlined herein are grounded in established safety principles and regulatory standards governing hazardous chemical waste.

Core Principles: Hazard Identification and Risk Assessment

5-(3-Bromopropyl)-2-methyl-1,3-thiazole is classified as a halogenated organic compound.[1] This classification is paramount as it dictates the specific waste stream and disposal technology required. The presence of a carbon-halogen (C-Br) bond means it cannot be disposed of as standard non-halogenated organic waste.[1] Its disposal is subject to federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from its point of generation to its final disposal.[2][3]

Table 1: Anticipated Hazard Profile | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | alt text | Warning | Causes skin irritation.[7] | | Serious Eye Damage/Irritation | alt text | Warning | Causes serious eye irritation.[7] | | Specific target organ toxicity | alt text | Warning | May cause respiratory irritation.[7] |

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or generating waste, it is critical to establish a safe working environment. The primary defense against exposure is a combination of engineering controls and appropriate PPE.

Engineering Controls: All handling of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole, including weighing, transfers, and the addition to waste containers, must be conducted within a certified chemical fume hood. This is to minimize the inhalation of any potential vapors or aerosols. An eyewash station and safety shower must be readily accessible.[7]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the potential hazards. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Eye/Face Protection Safety goggles with side-shields or a face shield. Protects against splashes that can cause serious eye irritation.[7][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.
Body Protection Lab coat. Provides a barrier against accidental spills on clothing and skin.

| Respiratory Protection | Not typically required when using a fume hood. | May be necessary under specific circumstances, such as a large spill, where vapor concentrations could exceed exposure limits. |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following diagram and detailed steps provide a clear workflow for managing waste containing 5-(3-Bromopropyl)-2-methyl-1,3-thiazole.

DisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Pickup WasteGen Waste Generated (Liquid or Solid) Segregate Segregate into Designated HALOGENATED ORGANIC WASTE WasteGen->Segregate Crucial First Step Container Use Approved, Compatible Waste Container Segregate->Container Labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Labeling Accurate & Clear Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Keep container closed Pickup Arrange Pickup by Licensed Environmental Disposal Company Storage->Pickup Follow Institutional Protocol

Caption: Workflow for the proper disposal of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole waste.

Protocol Details:

  • Waste Segregation (The Critical Step):

    • As a brominated organic compound, this chemical waste MUST be collected in a container specifically designated for Halogenated Organic Waste .[1][10]

    • Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[11][12] Mixing this waste with non-halogenated streams contaminates the entire batch, complicates the disposal process, and violates regulatory requirements.

  • Waste Collection and Containment:

    • For Liquid Waste: Pour neat waste or solutions containing the compound directly into the designated halogenated organic liquid waste container using a funnel.

    • For Contaminated Solids: Collect items such as used weighing paper, contaminated gloves, or silica gel in a separate, clearly labeled container for solid halogenated organic waste.

    • Ensure the waste container is made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, tight-fitting lid.[13]

  • Container Labeling:

    • Properly label the waste container immediately upon adding the first drop of waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "5-(3-Bromopropyl)-2-methyl-1,3-thiazole".

      • An accurate list of all components and their approximate concentrations.

      • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage and Final Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[1]

    • Do not overfill the container; leave at least 10% headspace.

    • Once the container is full or waste is no longer being added, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

    • Final disposal must be carried out by a licensed hazardous waste disposal company that can provide documentation (a waste manifest) for tracking the waste from "cradle to grave."[10][12]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Small Spill (Contained within a Fume Hood):

  • Ensure PPE is worn.

  • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[14][15]

  • Carefully collect the absorbent material using non-sparking tools and place it into the solid halogenated hazardous waste container.[9]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.

Large Spill (Outside of a Fume Hood):

  • Evacuate all non-essential personnel from the immediate area.[9]

  • Alert your supervisor and institutional EHS.

  • If safe to do so, prevent the spill from entering drains.[9]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

By adhering to these rigorous, safety-first procedures, you ensure that the disposal of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Pace Analytical. (n.d.). Total Organic Halogens (TOX). Retrieved from [Link]

  • PMC. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. Retrieved from [Link]

  • Axxence. (2023, June 14). Safety Data Sheet. Retrieved from [Link]

  • Hologic. (2025, May 28). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Department of Chemistry Safety Manual. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards.pdf. Retrieved from [Link]

  • DuraLabel Resources. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(3-Bromopropyl)-2-methyl-1,3-thiazole

As a Senior Application Scientist, my objective is to ensure that your laboratory not only executes syntheses efficiently but does so with an uncompromising, self-validating safety architecture. Handling 5-(3-Bromopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to ensure that your laboratory not only executes syntheses efficiently but does so with an uncompromising, self-validating safety architecture. Handling 5-(3-Bromopropyl)-2-methyl-1,3-thiazole (CAS: AWPCGCZEAYVEEQ-UHFFFAOYSA-N) requires a rigorous understanding of its molecular behavior.

This compound is not merely a structural building block; it is a highly reactive electrophile. The primary electrophilic site is the carbon atom attached to the bromine, making the bromopropyl chain highly susceptible to nucleophilic attack [1]. While this SN​2 reactivity is the foundation for derivatization strategies (such as amination or thiolation) [1], it is also the exact mechanism that makes the compound biologically hazardous. In vivo, it acts as a potent alkylating agent capable of covalently modifying nucleophilic sites on proteins and nucleic acids.

To safely leverage the unique regiochemistry of this thiazole derivative [2], we must implement a handling and disposal protocol grounded in chemical causality.

Core Personal Protective Equipment (PPE) Matrix

To prevent accidental alkylation of biological tissues, we must establish an impermeable barrier between the researcher and the chemical. Standard latex gloves are insufficient, as halogenated organics rapidly permeate them.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / MaterialBreakthrough / StandardCausality / Rationale
Primary Gloves Butyl Rubber or Heavy-Duty Nitrile (≥ 8 mil)> 240 minutesAlkyl bromides permeate thin latex. Heavy nitrile or butyl rubber provides high resistance to SN​2 -reactive electrophiles.
Secondary Gloves Standard Nitrile (4-6 mil)N/A (Disposable inner layer)Provides an immediate secondary barrier if the primary glove is breached during fine motor tasks.
Eye Protection ANSI Z87.1 Chemical Splash GogglesImpact & Splash RatedProtects ocular mucosa from irreversible alkylation and lachrymatory vapors.
Body Protection Flame-Retardant (FR) Lab CoatNFPA 2112 CompliantPrevents skin exposure. FR material is required as the compound is typically handled alongside flammable organic solvents.
Respirator (Spill) Full-Face NIOSH RespiratorOV (Organic Vapor) CartridgesRequired outside of a fume hood to prevent inhalation of volatile alkylating agents [3].

Operational Workflow: Safe Handling & Reaction Setup

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Step 1: Environmental Verification

  • Ensure the chemical fume hood is operating with a certified face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of any incompatible strong oxidizing agents or strong bases (unless specifically required for C2-deprotonation strategies) [2].

Step 2: PPE Donning & Inert Setup

  • Apply the double-glove system, splash goggles, and FR lab coat.

  • Purge the reaction vessel with Argon or Nitrogen. 5-(3-Bromopropyl)-2-methyl-1,3-thiazole should be handled under inert conditions to prevent adventitious moisture from competing in nucleophilic substitutions.

Step 3: Dispensing & Transfer

  • Using a gas-tight syringe (if neat/liquid) or a dedicated chemically resistant spatula, transfer the required mass (MW: 220.13 g/mol ) [2].

  • Self-Validation Check: Inspect the outer nitrile glove for any discoloration or degradation immediately after dispensing. If observed, doff the outer glove, wash hands, and don a new pair.

Step 4: Storage Re-sealing

  • Immediately seal the primary container, backfill with Argon, and return to 2-8°C storage protected from light to prevent radical-induced degradation of the bromopropyl chain.

Emergency Spill & Decontamination Plan

Because of its electrophilic nature, the most effective way to neutralize a spill of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is through targeted chemical deactivation using a sacrificial nucleophile [3].

Decontamination Methodology:

  • Evacuation & Isolation: Alert personnel and restrict access to the spill zone.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels.

  • Chemical Neutralization: Carefully pour a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution or a dilute ethanolamine solution over the contained spill.

    • Causality: The thiosulfate ion is a highly potent nucleophile that outcompetes biological targets. It rapidly undergoes an SN​2 displacement with the bromopropyl chain, ejecting the bromide ion and converting the hazardous alkyl bromide into a non-toxic, water-soluble Bunte salt (thioether derivative).

  • Reaction Time: Allow 15–30 minutes for the neutralization reaction to reach completion.

  • Collection: Scoop the neutralized slurry into a designated, clearly labeled halogenated organic waste container.

Visualized Safety & Decontamination Architecture

The following logical workflow maps the critical decision points from standard operation through emergency neutralization.

Workflow A 1. Fume Hood Setup & Airflow Verification B 2. Don Advanced PPE (Butyl/Nitrile, Goggles) A->B C 3. Reagent Handling & Reaction Execution B->C D Spill Detected? C->D E Emergency Neutralization (10% Na₂S₂O₃ SN2 Attack) D->E Yes (Spill) F Standard Cleanup & Equipment Purge D->F No (Success) G Halogenated Waste Disposal Protocol E->G F->G

Safe handling, emergency decontamination, and disposal workflow for alkylating thiazole derivatives.

References

  • Benchchem. "5-(3-Bromopropyl)-2-methyl-1,3-thiazole - Reactivity and Derivatization Strategies." Benchchem Product Data.
  • EvitaChem. "5-(3-Bromopropyl)-2-methyl-1,3-thiazole - Chemical Properties and Regiochemical Control." EvitaChem Product Specifications.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.
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